5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Description
BenchChem offers high-quality 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTPHHHQUXBPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378128 | |
| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637341-60-7 | |
| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Abstract
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents. Its derivatives are noted for a wide range of biological activities, including anti-inflammatory and antinociceptive effects.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making fluorinated heterocycles particularly valuable in drug design.[2] This guide provides an in-depth, scientifically grounded pathway for the synthesis of a specific C-3 functionalized derivative, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. We will detail a robust, two-stage synthetic strategy, beginning with the construction of the 5-fluorooxindole core from commercially available precursors, followed by a regioselective C-3 alkylation. This document explains the causality behind procedural choices, provides detailed experimental protocols, and is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the 5-Fluorooxindole Scaffold
The oxindole (1,3-dihydroindol-2-one) nucleus is a cornerstone in the development of therapeutic agents. Its rigid, bicyclic structure provides a versatile template for introducing functional groups in a well-defined three-dimensional space. Derivatives of this scaffold have been investigated for a multitude of applications, including as α-glucosidase inhibitors for diabetes treatment and as antidepressive agents.[3][4][5] The target molecule, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, combines three key pharmacophoric elements:
-
The Oxindole Core: Provides the fundamental structure for biological interaction.
-
The 5-Fluoro Substituent: The presence of fluorine at the C-5 position can modulate the electronic properties of the aromatic ring and improve pharmacokinetic properties such as lipophilicity and metabolic resistance.[2]
-
The C-3 Hydroxybutyl Chain: Functionalization at the C-3 position is crucial for the bioactivity of many oxindole derivatives. The flexible 4-hydroxybutyl chain introduces a key hydrogen bond donor and can serve as a vector for exploring protein binding pockets or as a handle for further chemical modification.
This guide delineates a logical and efficient synthetic pathway, designed to provide reliable access to this valuable compound for research and development purposes.
Retrosynthetic Analysis and Strategy
The synthesis is logically approached in a two-part strategy. The primary disconnection is at the C3-C bond of the butyl side chain, leading back to the 5-fluorooxindole core and a suitable four-carbon electrophile. The 5-fluorooxindole core itself can be disconnected via cyclization, leading back to a substituted aniline precursor.
Caption: Workflow for the synthesis of the 5-Fluorooxindole core.
Mechanism and Experimental Rationale
-
Formation of 4-Fluoroisonitrosoacetanilide: The synthesis begins with the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride. This reaction forms an intermediate oxime, which serves as the precursor for the subsequent cyclization step.
-
Cyclization to 5-Fluoroisatin: The isonitrosoacetanilide derivative is treated with concentrated sulfuric acid. The strong acid protonates the intermediate, facilitating an electrophilic aromatic substitution reaction where the aniline nitrogen attacks the electrophilic carbon, leading to cyclization and the formation of the 5-fluoroisatin ring system.
-
Wolff-Kishner-Huang Minlon Reduction: 5-Fluoroisatin is then reduced to 5-fluorooxindole. The Wolff-Kishner reduction is a classic and highly effective method for converting a ketone to a methylene group. [6]Hydrazine hydrate reacts with the C-3 ketone of the isatin to form a hydrazone, which, upon heating in the presence of a base, eliminates nitrogen gas to yield the desired 5-fluorooxindole. [6]
Detailed Experimental Protocol: Synthesis of 5-Fluorooxindole[6]
-
Step 1a: Synthesis of 4-Fluoroisonitrosoacetanilide
-
To a flask, add chloral hydrate (10.0 g, 60.4 mmol) and water (120 mL).
-
Add anhydrous sodium sulfate (7.5 g) and a solution of 4-fluoroaniline (6.7 g, 60.3 mmol) in 6M HCl (10 mL).
-
Add a solution of hydroxylamine hydrochloride (13.2 g, 189.9 mmol) in water (60 mL).
-
Heat the mixture to reflux and maintain for 5-10 minutes until a yellow precipitate forms.
-
Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water and dry to yield 4-fluoroisonitrosoacetanilide.
-
-
Step 1b: Synthesis of 5-Fluoroisatin
-
Carefully add concentrated sulfuric acid (60 mL) to a beaker and heat to 60-70 °C.
-
In small portions, add the dried 4-fluoroisonitrosoacetanilide (9.1 g, 49.9 mmol) to the warm acid, ensuring the temperature does not exceed 80 °C.
-
After the addition is complete, heat the mixture to 85 °C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
-
Allow the ice to melt, and collect the resulting orange-red precipitate by vacuum filtration. Wash thoroughly with cold water and dry to obtain 5-fluoroisatin.
-
-
Step 1c: Synthesis of 5-Fluorooxindole
-
To a flask equipped with a thermometer and reflux condenser, add 5-fluoroisatin (4.60 g, 27.9 mmol), hydrazine hydrate (80%, 19.3 mL, 386 mmol), and water (19.3 mL).
-
Heat the reaction mixture in an oil bath at 140 °C for 6 hours.
-
Cool the mixture to room temperature and carefully acidify to pH 2 with 2M HCl.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the brownish-gray solid by vacuum filtration and wash with water.
-
The aqueous filtrate can be extracted with ethyl acetate (3 x 30 mL) to recover additional product.
-
Combine the solid portions and dry under vacuum to yield 5-fluorooxindole.
-
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 5-Fluorooxindole | C₈H₆FNO | 151.14 | 143-147 |
Table 1: Physical and Chemical Properties of 5-Fluorooxindole.[1][7][8]
Part 2: C-3 Alkylation and Deprotection
The key challenge in this step is achieving regioselective alkylation at the C-3 position over the more acidic N-1 position. While N-alkylation is common, C-3 alkylation can be achieved by forming the corresponding enolate with a strong, non-nucleophilic base and reacting it with a suitable electrophile.
Mechanism and Experimental Rationale
-
Enolate Formation: 5-Fluorooxindole is treated with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base abstracts the proton from the C-3 position, which is acidic due to the adjacent carbonyl group, forming a resonance-stabilized enolate. While the N-H proton is more acidic, careful choice of base, temperature, and order of addition can favor the formation of the C-3 anion.
-
Choice of Alkylating Agent: To introduce the 4-hydroxybutyl chain, direct use of 4-bromobutanol is ill-advised as the free hydroxyl group can interfere with the strong base. Therefore, a protected version is required. 4-bromo-1-(tert-butyldimethylsilyloxy)butane is an excellent choice. The tert-butyldimethylsilyl (TBDMS) group is robust to the basic conditions of the alkylation but can be easily removed later.
-
Nucleophilic Substitution (Sₙ2): The generated enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide in a classic Sₙ2 reaction. This forms the new carbon-carbon bond at the C-3 position.
-
Deprotection: The final step is the removal of the TBDMS protecting group. This is typically achieved under mild acidic conditions or, more commonly, using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. The fluoride ion has a very high affinity for silicon, leading to clean and efficient cleavage of the Si-O bond to reveal the desired primary alcohol.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
-
Step 2a: C-3 Alkylation
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-fluorooxindole (1.51 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in small portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt may be observed.
-
Cool the reaction mixture to 0 °C again.
-
Add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (2.83 g, 10.5 mmol) in anhydrous THF (10 mL) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether/ethyl acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected intermediate.
-
-
Step 2b: Deprotection
-
Dissolve the crude intermediate from the previous step in THF (40 mL).
-
Add a 1.0 M solution of TBAF in THF (12.0 mL, 12.0 mmol) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate) to afford pure 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one as a solid.
-
Summary and Conclusion
This guide has outlined a comprehensive and robust two-part synthetic pathway for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. The strategy relies on established and high-yielding reactions, beginning with the construction of the 5-fluorooxindole core via a Sandmeyer-type cyclization and Wolff-Kishner reduction. The subsequent regioselective C-3 alkylation is achieved through careful selection of a strong base and a protected alkylating agent to ensure high efficiency and minimize side reactions. The final deprotection step cleanly yields the target molecule. This methodology provides a reliable and scalable route for obtaining this valuable compound for further investigation in medicinal chemistry and drug discovery programs.
References
-
Meng, G., Liu, C., Qin, S., et al. (2015). Research on Chemical Intermediates, 41(11), 8941-8954. Available at: [Link]
-
Diva-Portal.org. (2021). Synthesis of 5-Fluoroindole-5-13C. Retrieved from: [Link]
-
PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from: [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
ResearchGate. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from: [Link]
-
PubMed Central (PMC). (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from: [Link]
-
ResearchGate. (n.d.). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Retrieved from: [Link]
-
RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from: [Link]
-
PubMed. (2015). Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents. Retrieved from: [Link]
Sources
- 1. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]
- 2. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indolin-2-One Core: A Privileged Scaffold in the Genesis of Targeted Cancer Therapy
An In-depth Technical Guide on the Discovery and History of Indolin-2-one Based Kinase Inhibitors
Introduction: The Emergence of a Privileged Structure
The indolin-2-one, or oxindole, scaffold has established itself as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This heterocyclic motif is recognized as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, distinct biological targets.[3] The inherent structural features of the indolin-2-one core, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal foundation for designing potent and selective enzyme inhibitors.[2] Its journey from a naturally occurring alkaloid to the central component of several FDA-approved drugs is a testament to the power of rational drug design.[1] This guide provides a comprehensive overview of the discovery and history of indolin-2-one-based inhibitors, with a focus on their evolution as multi-targeted tyrosine kinase inhibitors.
Early Developments and the Shift Towards Kinase Inhibition
The therapeutic potential of the indolin-2-one nucleus has been recognized for decades, with early derivatives exhibiting a wide range of pharmacological activities.[1] However, the turn of the 21st century marked a pivotal moment with the strategic application of this scaffold to one of the most critical targets in oncology: protein kinases. Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The realization that the indolin-2-one structure could be tailored to fit into the ATP-binding pocket of various kinases sparked a new wave of drug discovery.[5]
Pioneering the Field: The SU-Series and the Dawn of Anti-Angiogenesis
The story of indolin-2-one-based kinase inhibitors is inextricably linked with the pioneering work at SUGEN, a biotechnology company that systematically explored this chemical space.[6] Their research led to the development of a series of compounds that would lay the groundwork for a new class of anti-cancer drugs.
SU5416 (Semaxanib): A Selective VEGFR Inhibitor
One of the earliest and most significant breakthroughs was the discovery of SU5416, also known as Semaxanib.[6] This small molecule was identified through screening for compounds that could inhibit the vascular endothelial growth factor (VEGF) receptor, a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth.[6][7] SU5416 demonstrated potent and selective inhibition of the VEGF receptor tyrosine kinase (Flk-1/KDR), effectively blocking downstream signaling pathways responsible for endothelial cell proliferation and migration.[5][7][8] Although it did not ultimately achieve standalone FDA approval for cancer treatment, its development was a crucial proof-of-concept, validating the potential of small molecule indolin-2-ones as anti-angiogenic agents.[6][8]
SU6668 (Orantinib): Broadening the Spectrum
Building on the insights gained from SU5416, researchers at SUGEN developed Orantinib (SU6668).[9] This compound was designed to be a more potent, multi-targeted inhibitor, acting on not only the VEGF receptors but also the fibroblast growth factor receptor (FGFR) and the platelet-derived growth factor receptor (PDGFR).[9][10][11] This multi-pronged approach aimed to overcome the resistance mechanisms that could arise from targeting a single pathway.[12] Orantinib entered clinical trials for a variety of solid tumors, and while its development was eventually discontinued in some indications, it represented a significant step towards the multi-targeted inhibitors that would follow.[13][14]
The Landmark Achievement: Sunitinib (SU11248)
The culmination of the foundational research on the SU-series was the discovery and development of Sunitinib (marketed as Sutent®).[15] Initially known as SU11248, Sunitinib was engineered to be a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in both tumor growth and angiogenesis, including VEGFRs, PDGFRs, and c-KIT.[4][15][16]
Sunitinib's journey to clinical use was a landmark in oncology. In 2006, it received simultaneous FDA approval for the treatment of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), a first for any cancer drug.[4][17] This dual approval underscored the efficacy of its multi-targeted mechanism of action.[15][18] The success of Sunitinib firmly established the indolin-2-one scaffold as a clinically and commercially validated platform for the development of kinase inhibitors.[17]
A New Generation: Nintedanib (BIBF 1120)
Following the success of Sunitinib, the indolin-2-one scaffold continued to be a fertile ground for drug discovery. Nintedanib (BIBF 1120), developed by Boehringer Ingelheim, emerged as another significant multi-targeted "triple angiokinase inhibitor."[19][20] Like its predecessors, Nintedanib targets VEGFRs, FGFRs, and PDGFRs, but it also inhibits other kinases such as Src and Flt-3.[19][21]
Initially developed as an anti-cancer agent, Nintedanib's potent anti-fibrotic properties led to its investigation and eventual approval for the treatment of idiopathic pulmonary fibrosis (IPF), a debilitating lung disease.[21][22] This expansion into non-oncological indications highlights the versatility of the indolin-2-one core and its potential to modulate a range of pathological processes.[22]
The Evolving Landscape and Future Directions
The discovery and development of indolin-2-one based inhibitors have fundamentally changed the treatment landscape for several cancers and fibrotic diseases. The initial focus on angiogenesis has expanded to include direct targeting of tumor cell proliferation and survival pathways.[23][24][25] Current research continues to explore new derivatives with improved selectivity, potency, and pharmacokinetic profiles.[26] The indolin-2-one scaffold remains a central theme in the ongoing quest for novel kinase inhibitors, with researchers investigating its potential to target other kinase families, such as the Aurora kinases, which are involved in cell division.[23][24]
Data Presentation
Table 1: Kinase Inhibitory Profile of Key Indolin-2-one Based Inhibitors
| Compound | Primary Targets | Key Indications | FDA Approval Year |
| Sunitinib (SU11248) | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal Cell Carcinoma, GIST | 2006[4][17] |
| Nintedanib (BIBF 1120) | VEGFRs, FGFRs, PDGFRs, Src, Flt-3 | Idiopathic Pulmonary Fibrosis | 2014[22] |
| Orantinib (SU6668) | VEGFR2, PDGFR, FGFR | (Development Discontinued) | N/A[13] |
| SU5416 (Semaxanib) | VEGFR2 (Flk-1/KDR) | (Development Discontinued) | N/A[6] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-substituted Indolin-2-one Core
This protocol outlines a generalized Knoevenagel condensation reaction, a common method for synthesizing the 3-substituted indolin-2-one scaffold.
-
Reactant Preparation: Dissolve equimolar amounts of an appropriate indolin-2-one and a substituted aldehyde in a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.
-
Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under a vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the inhibitory activity of a compound against a specific kinase.
-
Plate Coating: Coat a 96-well microtiter plate with a substrate peptide for the kinase of interest (e.g., poly(Glu, Tyr) for VEGFR-2) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Kinase Reaction: Add the kinase (e.g., recombinant VEGFR-2), the test compound (at various concentrations), and ATP to initiate the phosphorylation reaction. Incubate for 1-2 hours at 37°C.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1 hour.
-
Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a chromogenic HRP substrate (e.g., TMB).
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Calculate the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by plotting the absorbance against the inhibitor concentration.[15]
Mandatory Visualizations
Diagram 1: Generalized Signaling Pathway Inhibition by Indolin-2-one Derivatives
Caption: Mechanism of action for indolin-2-one based RTK inhibitors.
Diagram 2: Drug Discovery Workflow for Indolin-2-one Inhibitors
Caption: A typical drug discovery pipeline for indolin-2-one inhibitors.
References
-
The Discovery and Development of Sunitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor. Benchchem.
-
Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. ACS Publications.
-
Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry - ACS Publications.
-
Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile. PubMed.
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy.
-
Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent. PubMed.
-
SU5416 Is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types. AACR Journals.
-
Nintedanib: Examining the Development and Mechanism of Action of a Novel Triple Angiokinase Inhibitor. PubMed.
-
Discovery and Development of Sunitinib (SU11248): A Multitarget Tyrosine Kinase Inhibitor of Tumor Growth, Survival, and Angiogenesis. ResearchGate.
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
-
Nintedanib: From Discovery to the Clinic. American Chemical Society.
-
Nintedanib: From Discovery to the Clinic. ResearchGate.
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI.
-
SU5416. BenchChem.
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC.
-
Nintedanib. StatPearls - NCBI Bookshelf.
-
Oxindole: A chemical prism carrying plethora of therapeutic benefits. PubMed.
-
SU5416 – VEGFR Inhibitor. APExBIO.
-
Orantinib. AdisInsight.
-
Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma. PMC.
-
Sunitinib. Wikipedia.
-
Orantinib - Drug Targets, Indications, Patents. Patsnap Synapse.
-
Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors. PMC.
-
Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
-
SU6668 (Orantinib) | KDR/FGFR/PDGFR inhibitor. Cellagen Technology.
-
Orantinib | C18H18N2O3. PubChem - NIH.
-
Orantinib (SU6668) | PDGFR inhibitor. Selleck Chemicals.
-
Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. PMC.
-
Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ.
-
Introduction: The Azaindole Scaffold in Medicinal Chemistry. Benchchem.
Sources
- 1. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Nintedanib: examining the development and mechanism of action of a novel triple angiokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orantinib - AdisInsight [adisinsight.springer.com]
- 14. Orantinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sunitinib - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. mdpi.com [mdpi.com]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
Foreword: The "Fluorine Effect" as a Cornerstone of Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has transcended from a niche tactic to a fundamental pillar of lead optimization. Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its profound and often transformative impact on molecular properties.[1] This guide provides an in-depth exploration of the "fluorine effect," elucidating the core principles and practical applications that empower researchers to harness this unique element's potential. We will delve into the causal mechanisms by which fluorine modulates drug-like properties, offering field-proven insights and detailed methodologies for its rational application in drug design.
The Foundational Physicochemical Properties of Fluorine
The remarkable influence of fluorine in medicinal chemistry stems from a unique combination of its intrinsic properties.[2] Understanding these fundamentals is crucial for predicting and leveraging its effects on a drug candidate.
-
High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, significantly altering the electronic distribution within a molecule.[1][2] This property is central to its ability to modulate the acidity and basicity (pKa) of nearby functional groups.[3][4]
-
Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[1][2] This allows for the substitution of hydrogen with fluorine, often with minimal steric perturbation, making it a valuable bioisostere.[2][5]
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[1][2] This inherent stability is a key factor in enhancing the metabolic resistance of drug candidates.[2]
-
Modulator of Lipophilicity: The introduction of fluorine can predictably alter a molecule's lipophilicity (LogP), a critical parameter for membrane permeability and overall pharmacokinetics.[6] A single fluorine atom often slightly increases lipophilicity, while groups like trifluoromethyl (CF3) can have a more substantial impact.[1][7]
-
Hydrogen Bond Acceptor: The fluorine atom can act as a weak to moderate hydrogen bond acceptor, influencing intermolecular interactions within protein binding pockets.[1][8]
These core properties do not act in isolation but rather in concert to produce a cascade of effects on a molecule's overall profile.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
A primary application of fluorine in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The strength of the C-F bond makes it significantly less prone to enzymatic cleavage compared to a C-H bond.[2]
Causality Behind the Experimental Choice:
Metabolic "soft spots" are often identified through in vitro metabolic stability assays using liver microsomes or hepatocytes. Once a labile position, such as a benzylic or allylic C-H bond, is identified, the strategic replacement of hydrogen with fluorine can effectively shield that site from metabolism.[1] This can lead to a longer plasma half-life and improved oral bioavailability.[9] For instance, the introduction of fluorine at metabolically vulnerable aromatic positions has been shown to reduce hydroxylation and improve brain exposure of dopamine receptor ligands.[9]
dot graph TD; A[Drug Candidate with Metabolic "Soft Spot" (C-H)] --> B{CYP450-Mediated Oxidation}; B --> C[Hydroxylated Metabolite]; C --> D[Rapid Clearance]; subgraph Fluorine Intervention; E[Fluorinated Analogue (C-F)]; end E --|> B; E --> F[Increased Metabolic Stability]; F --> G[Improved Pharmacokinetic Profile];
end graph [label="Figure 1: Fluorine-Mediated Metabolic Blocking.", labelloc=b, fontname="Helvetica", fontsize=10]
Modulating Physicochemical Properties for Optimal Pharmacokinetics
The judicious placement of fluorine can fine-tune a molecule's physicochemical properties, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP) and Membrane Permeability
Lipophilicity is a critical determinant of a drug's ability to cross cell membranes.[10] The effect of fluorination on LogP is context-dependent:
-
Single Aromatic Fluorine: Typically increases LogP by approximately 0.3-0.5 units, which can enhance membrane penetration.[9]
-
Aliphatic Fluorination: The impact is more nuanced. While a single fluorine may increase lipophilicity, multiple fluorine atoms or a trifluoromethyl group can sometimes decrease it due to the dominance of fluorine's high polarity.[1][4]
This ability to modulate lipophilicity allows for the optimization of passive membrane permeability and oral bioavailability.[2][9]
Acidity/Basicity (pKa) Modulation
Fluorine's strong electron-withdrawing nature significantly influences the pKa of nearby acidic and basic functional groups.[1][11]
-
Acids: Fluorination generally lowers the pKa of nearby acidic groups, making them stronger acids.[1][4]
-
Bases: Conversely, it lowers the pKa of the conjugate acids of nearby basic groups, rendering the bases weaker.[1][11]
This modulation of pKa can have profound effects on a drug's solubility, protein binding, and interactions with biological targets, as the ionization state at physiological pH is altered.[1][12]
Impact on Binding Affinity and Conformational Preferences
Beyond its influence on pharmacokinetics, fluorine can also directly impact a drug's pharmacodynamics by altering its binding affinity for the target protein and influencing its conformational preferences.
Direct Interactions in the Binding Pocket
The polarized C-F bond can participate in favorable dipole-dipole or C-F···H-X hydrogen bonds with protein targets, thereby improving binding affinity.[1][7] While fluorine is considered a weak hydrogen bond acceptor, these interactions can be collectively significant in optimizing ligand-protein binding.[8]
Conformational Control
The introduction of fluorine can induce specific conformational preferences in a molecule.[1] The "gauche effect," where polar C-F bonds favor specific dihedral angles relative to other polar groups, can influence ring conformations and the overall molecular shape.[1] This can stabilize the bioactive conformation or block unfavorable ones, leading to enhanced target binding affinity and selectivity.[1][13]
dot graph TD; subgraph "Unfluorinated Ligand" A[Flexible Conformation] --> B{Multiple Low-Energy Conformations}; B --> C[Suboptimal Binding to Target]; end subgraph "Fluorinated Ligand" D[Fluorine-Induced Conformational Constraint] --> E[Stabilized Bioactive Conformation]; E --> F[Enhanced Binding Affinity and Selectivity]; end
end graph [label="Figure 2: Conformational Control by Fluorination.", labelloc=b, fontname="Helvetica", fontsize=10]
The Role of Fluorine-18 in Positron Emission Tomography (PET) Imaging
The isotope fluorine-18 (¹⁸F) is a positron emitter with a favorable half-life of approximately 110 minutes, making it an invaluable tool in positron emission tomography (PET) imaging.[14][15] PET allows for the non-invasive visualization and quantification of biochemical processes in vivo.[16][17]
The most widely used PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog used to measure tissue metabolic activity.[14][18] [¹⁸F]FDG is taken up by cells with high glucose demand, such as cancer cells, and becomes metabolically trapped, allowing for their visualization.[16][18] Beyond oncology, ¹⁸F-based radiotracers are used in neurology, cardiology, and for assessing drug-target engagement in both preclinical and clinical settings.[19][20]
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a fluorinated compound by liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add a pre-warmed solution of NADPH (cofactor for CYP enzymes) to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Determination of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy
Objective: To measure the octanol-water partition coefficient of a fluorinated compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorinated compound in a 1:1 (v/v) mixture of n-octanol and water.
-
Include a reference compound with a known LogP value.
-
-
Equilibration:
-
Vigorously shake the sample to ensure thorough mixing and partitioning of the solute between the two phases.
-
Allow the mixture to stand until the two phases have completely separated.
-
-
NMR Analysis:
-
Carefully take an aliquot from both the n-octanol and water layers.
-
Acquire ¹⁹F NMR spectra for each aliquot.
-
-
Data Analysis:
-
Integrate the signals of the test compound and the reference compound in both the octanol and water phases.
-
Calculate the LogP of the test compound using the known LogP of the reference compound and the ratios of the integrals.[10]
-
Data Presentation
Table 1: Impact of Fluorination on Physicochemical Properties (Illustrative Examples)
| Compound Pair | Modification | ΔpKa (Amine) | ΔLogP | Reference |
| Aniline / 4-Fluoroaniline | H to F | -0.4 | +0.33 | [21] |
| Benzylamine / 2-Fluoro-benzylamine | H to F | -1.7 | +0.25 | [22] |
| Toluene / Trifluoromethylbenzene | CH₃ to CF₃ | N/A | +0.88 | [1] |
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and versatile tool in modern drug discovery. Its ability to enhance metabolic stability, modulate physicochemical properties, and influence binding affinity and conformation provides a multifaceted approach to overcoming common challenges in lead optimization.[19] As our understanding of the nuanced effects of fluorine deepens and synthetic methodologies for its introduction become more sophisticated, the rational design of fluorinated drugs will continue to be a driving force in the development of novel therapeutics with improved efficacy and safety profiles.[23][24] The future of fluorine in medicinal chemistry lies in the continued exploration of novel fluorinated motifs and a more predictive understanding of their context-dependent effects on drug-like properties.[15]
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(24), 2206–2218.
- Inmon, S. L., Lin, J. S., & Powers, D. C. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(5), 745–750.
- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286.
- Mishra, A. K., & Sharma, R. (2011). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Delivery, 2011, 891348.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Inmon, S. L., Lin, J. S., & Powers, D. C. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Grant, F. D., Fahey, F. H., Packard, A. B., Davis, R. T., Alavi, A., & Treves, S. T. (2008). Skeletal PET with 18 F-Fluoride: Applying New Technology to an Old Tracer. Journal of Nuclear Medicine, 49(1), 68–78.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
- Fluorine in Drug Design: A Bioisosteric Perspective. (n.d.). Policy Commons.
- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
- Karpińska, M. M., & Paul, B. J. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1667.
- El-Sawy, E. R., Kjellström, S., & Wellner, E. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843–2846.
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9).
- Summerfield, C., & Pattison, G. (2025, September 1). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- El-Sawy, E. R., Kjellström, S., & Wellner, E. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- He, W., Groot, R., Ang, J. C., Prohens, R., Tresserra, S., van der Wel, P. C. A., & Gouverneur, V. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Positron emission tomography. (2026, February 9). In Wikipedia.
- Kim, Y. I., & Cho, J. H. (2015). Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor. World Journal of Gastroenterology, 21(2), 430–440.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publisher.
- Wilson, J. T., & Wilson, T. W. (2024).
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Almuhaideb, A., Papathanasiou, N., & Bomanji, J. (2023). Fludeoxyglucose (18F). In StatPearls.
- He, W., Ang, J. C., & Gouverneur, V. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58913.
- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). EurekAlert!.
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). ChemRxiv.
- Fluorine in pharmaceuticals. (2007, September 28). The Curious Wavefunction.
- Case studies of fluorine in drug discovery. (n.d.).
- Regan, M. C., & Collier, T. L. (2021).
- Dolbier, W. R. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry, 86(23), 16201–16205.
- Case studies of fluorine in drug discovery. (n.d.). OUCI.
- Singh, U. P., & Singh, R. P. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(10), 4066.
- Shibata, N., & Cahard, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of the American Chemical Society, 142(18), 8056–8058.
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 8. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Curious Wavefunction: Fluorine in pharmaceuticals [wavefunction.fieldofscience.com]
- 14. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 17. Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Skeletal PET with 18F-Fluoride: Applying New Technology to an Old Tracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rroij.com [rroij.com]
Methodological & Application
Application Notes and Protocol for the Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Authored by: A Senior Application Scientist
Introduction: The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Fluorination of organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[2][3][4] The target molecule, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, combines the beneficial features of a fluorinated oxindole with a C3-appended hydroxybutyl chain, making it a valuable building block for the development of novel therapeutics. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. The synthesis is presented in two main stages: the preparation of the starting material, 5-fluorooxindole, followed by its selective C3-alkylation.
Core Principles of the Synthesis: The synthetic strategy hinges on the nucleophilic character of the C3 position of the oxindole ring. The methylene group at the C3 position is acidic and can be deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkylating agent to form a new carbon-carbon bond. A key challenge in this synthesis is to control the regioselectivity of the alkylation, favoring C3-alkylation over N-alkylation.[5][6][7]
Experimental Protocols
Part A: Synthesis of 5-Fluorooxindole (Starting Material)
The starting material, 5-fluorooxindole, can be synthesized from commercially available 4-fluoroaniline through a two-step process involving the formation of 5-fluoroisatin, followed by its reduction.[8][9]
Reaction Scheme for Part A:
Caption: Synthesis of 5-Fluorooxindole from 4-Fluoroaniline.
Materials and Reagents for Part A:
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Sigma-Aldrich |
| Chloral hydrate | C₂H₃Cl₃O₂ | 165.40 | Sigma-Aldrich |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Fisher Scientific |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR |
| Hydrochloric acid (2 M) | HCl | 36.46 | VWR |
| Water | H₂O | 18.02 | Distilled |
Step-by-Step Protocol for Part A:
-
Synthesis of 5-Fluoroisatin:
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline in water.
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride in water to the 4-fluoroaniline solution.
-
Heat the mixture to form 4-fluoroisonitrosoacetanilide.
-
Carefully add the dried 4-fluoroisonitrosoacetanilide to concentrated sulfuric acid with cooling to induce cyclization.
-
Pour the reaction mixture onto ice to precipitate the 5-fluoroisatin.
-
Filter, wash with cold water, and dry the product.
-
-
Synthesis of 5-Fluorooxindole from 5-Fluoroisatin:
-
To a flask equipped with a thermometer and condenser, add 5-fluoroisatin (1.0 eq), hydrazine hydrate (80%, ~14 eq), and water.[8]
-
Heat the reaction mixture to 140 °C in an oil bath for 6 hours with stirring.[8]
-
Cool the mixture to room temperature and acidify to pH 2 with 2 M hydrochloric acid.[8]
-
Stir the mixture at room temperature for 12 hours.[8]
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain 5-fluorooxindole.[8] The filtrate can be extracted with ethyl acetate to recover more product.[8]
-
Part B: Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
This part of the protocol details the C3-alkylation of 5-fluorooxindole. The choice of a suitable base and reaction conditions is critical to favor the desired C-alkylation.
Reaction Scheme for Part B:
Caption: C3-Alkylation of 5-Fluorooxindole.
Materials and Reagents for Part B:
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| 5-Fluorooxindole | C₈H₆FNO | 151.14 | Synthesized in Part A |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich |
| 4-Bromo-1-butanol | C₄H₉BrO | 153.02 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR |
| Brine | NaCl(aq) | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | VWR |
Step-by-Step Protocol for Part B:
-
Deprotonation of 5-Fluorooxindole:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask.
-
Carefully add sodium hydride (1.1 eq) to the THF with stirring. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate personal protective equipment.
-
Dissolve 5-fluorooxindole (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium enolate may result in a color change.
-
-
Alkylation Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add 4-bromo-1-butanol (1.2 eq) dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one.
-
Characterization of the Final Product
The identity and purity of the synthesized 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule, including the presence of the 4-hydroxybutyl group at the C3 position.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Discussion of Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the C3 position of the oxindole. The use of a strong base is crucial for generating the enolate required for the alkylation reaction.
-
Control of C- vs. N-Alkylation: While the C3 proton is acidic, the N-H proton is also acidic and can be deprotonated.[10] The regioselectivity of alkylation can be influenced by factors such as the base, solvent, and counterion.[5][6][7] In many cases, C-alkylation is favored under kinetic control, especially with strong, sterically unhindered bases.
-
Alkylating Agent: 4-Bromo-1-butanol is a suitable electrophile for introducing the 4-hydroxybutyl chain. The primary bromide is reactive towards SN2 displacement by the oxindole enolate. The hydroxyl group is generally less reactive under these conditions, but protection (e.g., as a silyl ether) could be considered if side reactions are observed.[11]
-
Solvent: Anhydrous THF is a common aprotic polar solvent for this type of reaction. It effectively dissolves the starting materials and stabilizes the intermediate enolate.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
References
-
Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
-
ResearchGate. Synthesis of 3-fluorooxindoles. [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]
-
Hangzhou Longshine Bio-Tech. 5-Fluoro-1,3-dihydro-indol-2-one 56341-41-4. [Link]
-
PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]
- Google Patents.
-
ACS Publications. Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. [Link]
-
ResearchGate. Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols. [Link]
-
ResearchGate. C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]
-
Reddit. 4-bromo-1-butanol to tetrahydrofuran and HBR under neutral conditions (no water available)?. [Link]
-
ResearchGate. Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2004). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 126(15), 4936–4944. [Link]
-
Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]
-
Sortais, J. B., & Darcel, C. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem, 10(21), 4814-4818. [Link]
-
Semantic Scholar. Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. [Link]
-
Wenkert, E., Bhattacharyya, N. K., Reid, T. L., & Stevens, T. E. (1956). Alkylation of Oxindoles. Journal of the American Chemical Society, 78(4), 797–801. [Link]
-
El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(42), 25056-25081. [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. [Link]
-
ResearchGate. C-3 alkylation of oxindole with alcohols catalyzed by an indene-functionalized mesoporous iridium catalyst. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Application Note: Molecular Docking Protocol for 5-Fluorooxindole Scaffolds with VEGFR2 Kinase Domain
Introduction & Scientific Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) is the primary mediator of angiogenesis and a validated target in oncology. The 5-fluorooxindole moiety represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for several FDA-approved Tyrosine Kinase Inhibitors (TKIs), most notably Sunitinib (Sutent) .
Understanding the binding mode of this scaffold is critical for Fragment-Based Drug Design (FBDD). The oxindole core functions as an ATP-mimetic, anchoring the molecule to the kinase hinge region via a bidentate hydrogen bonding motif. This Application Note provides a validated, high-fidelity protocol for docking 5-fluorooxindole derivatives into the VEGFR2 ATP-binding pocket, ensuring structural accuracy and reproducibility.
Mechanistic Basis of Binding
The 5-fluorooxindole scaffold binds in the cleft between the N-terminal and C-terminal lobes of the kinase domain. The binding affinity is driven by:
-
Hinge Interaction: The lactam nitrogen (donor) and carbonyl oxygen (acceptor) of the oxindole form H-bonds with the backbone of Glu917 and Cys919 .
-
Hydrophobic Enclosure: The planar aromatic system is sandwiched by hydrophobic residues (Val848, Ala866, Leu1035), stabilizing the pose via van der Waals interactions.
-
Fluorine Substitution: The C5-fluorine atom often engages in multipolar interactions or fills small hydrophobic sub-pockets, enhancing metabolic stability and potency compared to the non-fluorinated analog.
Experimental Prerequisites
Hardware & Software Requirements
-
Workstation: Minimum 16-core CPU, 32GB RAM (for parallelized docking runs).
-
Docking Engine: AutoDock Vina (v1.2.3 or later) or Schrödinger Glide (XP mode). Note: This protocol focuses on the open-source Vina pipeline for broad accessibility, but parameters are transferable.
-
Visualization: PyMOL or UCSF ChimeraX.
Workflow Visualization
The following diagram outlines the logical flow of the docking campaign, highlighting critical decision points (QC Gates) that ensure scientific integrity.
Figure 1: Step-by-step computational workflow for VEGFR2 molecular docking.
Detailed Protocol
Phase 1: Structural Preparation
Step 1.1: Target Selection (PDB: 4ASD) We utilize PDB entry 4ASD (Crystal structure of VEGFR2 with Sunitinib).
-
Rationale: This structure represents the kinase in the "DFG-out" inactive conformation compatible with type II inhibitors, but the ATP pocket is perfectly formed for the oxindole scaffold. The resolution (1.65 Å) is high, reducing uncertainty in side-chain positioning.
Step 1.2: Receptor Processing
-
Strip Waters: Remove all crystallographic water molecules.
-
Note: While some waters mediate bridging (e.g., near the gatekeeper), the core oxindole interaction is direct. Retaining waters in blind docking can artificially penalize correct poses due to steric clashes.
-
-
Protonation: Add polar hydrogens assuming pH 7.4.
-
Critical Check: Ensure His1026 is protonated correctly to interact with the DFG motif if necessary, though for the hinge binder (oxindole), the critical residues are Cys919 (Backbone NH and CO) which are pH independent.
-
-
Charge Assignment: Apply Kollman united atom charges.
Step 1.3: Ligand Preparation
-
Structure Generation: Generate the 3D structure of 5-fluorooxindole.
-
Energy Minimization: Minimize using the MMFF94 force field to relax bond lengths/angles.
-
Tautomer Check: Ensure the oxindole is in the lactam (keto) tautomer, not the lactim (enol) form. The lactam form is required for the donor-acceptor motif at the hinge.
Phase 2: Grid Generation (The Search Space)
Define the search space (Grid Box) centered on the centroid of the co-crystallized Sunitinib ligand in 4ASD.
| Parameter | Value | Rationale |
| Center X | -26.50 | Centroid of ATP pocket |
| Center Y | 10.50 | Centroid of ATP pocket |
| Center Z | -12.00 | Centroid of ATP pocket |
| Size (X, Y, Z) | 22 Å x 22 Å x 22 Å | Sufficient to cover the Hinge, Gatekeeper, and DFG regions without wasting compute power on surface residues. |
| Spacing | 0.375 Å | Standard high-resolution sampling. |
Phase 3: Docking Execution
Step 3.1: Validation (Redocking) Before docking the fragment, extract Sunitinib from 4ASD and redock it into the prepared receptor.
-
Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[3]
-
Typical Result: Vina usually achieves ~0.8 - 1.2 Å RMSD for this system.
Step 3.2: Scaffold Docking Run the docking for 5-fluorooxindole with the following parameters:
-
Exhaustiveness: 32 (Higher than default 8 to ensure the global minimum is found for the fragment).
-
Num Modes: 10.
-
Energy Range: 3 kcal/mol.
Analysis & Interaction Profiling
The validity of a docking pose is not determined solely by the binding affinity score (kcal/mol) but by the recapitulation of known biological interactions.
Key Residue Interactions
The following table summarizes the mandatory interactions for a "correct" 5-fluorooxindole pose in VEGFR2.
| Residue | Region | Interaction Type | Interaction Partner (Ligand) |
| Glu917 | Hinge | H-Bond (Acceptor) | Oxindole NH (Donor) |
| Cys919 | Hinge | H-Bond (Donor) | Oxindole C=O (Acceptor) |
| Cys919 | Hinge | H-Bond (Acceptor) | Oxindole NH (Donor) |
| Val848 | N-Lobe | Hydrophobic (Sigma-Pi) | Fluorobenzene Ring |
| Ala866 | N-Lobe | Hydrophobic | Fluorobenzene Ring |
| Leu1035 | C-Lobe | Hydrophobic | Oxindole Ring |
Note: The oxindole scaffold typically forms a "flip-flop" H-bond network with the hinge backbone residues Glu917 and Cys919.
Interaction Pathway Diagram
Figure 2: Interaction map showing the critical bidentate H-bonds at the hinge region and hydrophobic enclosure.
Troubleshooting & Optimization
-
Issue: Ligand docks "backwards" (flipped 180°).
-
Cause: The grid box may be too large, allowing binding to the solvent-exposed front.
-
Solution: Constrain the grid box tighter around residues 917-919.
-
-
Issue: Positive Binding Energy.
-
Cause: Steric clash.
-
Solution: Check for retained water molecules or incorrect protonation of Lys868 (should be positively charged).
-
-
Issue: Missing Fluorine interactions.
-
Context: Fluorine can form weak polar interactions with backbone C-alpha protons. Ensure your force field (if using molecular dynamics post-docking) has appropriate parameters for organic fluorine.
-
References
-
McTigue, M. et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TKIs. Proceedings of the National Academy of Sciences. (PDB ID: 4ASD).[2]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Roskoski, R. Jr. (2007). Vascular endothelial growth factor receptor (VEGFR) signaling in angiogenesis and vasculogenesis.[4] Biochemical and Biophysical Research Communications.
-
Mellor, H.R. et al. (2011). Cellular mechanisms of action of the novel VEGFR2 inhibitor, 5-fluorooxindole. Molecular Pharmacology.[4] (Contextual grounding for the specific ligand).
Sources
Advanced Protocols for Oxindole Synthesis via Knoevenagel Condensation
Application Note: AN-OX-2026
Abstract & Strategic Relevance
The 3-substituted oxindole scaffold is a privileged pharmacophore in oncology, serving as the core structure for multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib (Sutent) and Nintedanib . The Knoevenagel condensation of oxindole (indolin-2-one) with aldehydes is the industry-standard route for generating these 3-alkylidene or 3-arylidene derivatives.
However, this reaction is deceptively simple. Process inconsistencies often arise from E/Z stereoisomerism , catalyst-induced polymerization, and poor solubility of intermediates. This guide provides two validated protocols: a "Gold Standard" pharmaceutical method (based on Sunitinib synthesis) and a "Green Engineering" method utilizing microwave irradiation.
Reaction Mechanism & Thermodynamics
Understanding the mechanism is critical for controlling the E/Z selectivity. The reaction is driven by the acidity of the C3-methylene protons of the oxindole (
Mechanistic Pathway[1]
-
Deprotonation: The base abstracts a proton from the C3 position of the oxindole, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (aldol addition).
-
Dehydration: Spontaneous elimination of water (E1cB mechanism) yields the exocyclic double bond.
Stereoselectivity (E vs. Z)
-
Thermodynamics: The E-isomer is often thermodynamically favored for simple arylidene oxindoles due to steric repulsion between the oxindole carbonyl and the aryl ring.
-
Kinetic Control (Drug Synthesis): For kinase inhibitors like Sunitinib, the Z-isomer is the active pharmaceutical ingredient (API). The Z-form is stabilized by an intramolecular hydrogen bond between the oxindole NH and the pendant carbonyl/heteroatom of the substituent.
-
Control Strategy: Use lower temperatures to favor kinetic products; use acid-catalyzed isomerization or photo-isomerization to equilibrate to the thermodynamic product.
Figure 1: Mechanistic flow of Knoevenagel condensation focusing on enolate formation and bifurcation into E/Z isomers.
Critical Process Parameters (CPP)
| Parameter | Impact on Reaction | Optimization Recommendation |
| Base Catalyst | Determines rate of enolization. | Pyrrolidine is superior to piperidine for hindered aldehydes (higher nucleophilicity). |
| Solvent | Affects solubility and precipitating ability. | Ethanol (EtOH) is standard; promotes product precipitation (driving equilibrium). |
| Temperature | Controls E/Z ratio and polymerization. | Keep <80°C. Refluxing too long promotes polymerization of electron-rich aldehydes. |
| Stoichiometry | Excess aldehyde drives reaction but complicates cleanup. | Use 1.0 : 1.1 (Oxindole : Aldehyde) to ensure complete consumption of the expensive oxindole. |
Experimental Protocols
Protocol A: The "Gold Standard" (Sunitinib Intermediate)
Based on optimized pharmaceutical process chemistry (e.g., US20110092717A1).
Objective: Synthesis of (Z)-5-fluoro-3-((3,5-dimethyl-4-carboxy-1H-pyrrol-2-yl)methylene)indolin-2-one.
Reagents:
-
5-Fluorooxindole (1.0 eq)
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.1 eq)
-
Pyrrolidine (0.1 eq)
-
Ethanol (10 volumes)
Workflow:
-
Charge: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluorooxindole and the pyrrole aldehyde in Ethanol.
-
Catalysis: Add Pyrrolidine dropwise at room temperature. Note: Exotherm may be observed.
-
Reaction: Heat the suspension to 78°C (Reflux) . The mixture will darken, and solids may dissolve before reprecipitating.
-
Monitoring: Monitor by HPLC or TLC (Mobile Phase: DCM:MeOH 95:5). Reaction is typically complete in 3–5 hours.
-
Work-up:
-
Cool the reaction mixture slowly to 20°C.
-
Stir for 1 hour to maximize crystallization.
-
Filter the solids under vacuum.
-
Critical Wash: Wash the cake with cold Ethanol (2x) followed by Water (2x) to remove residual base and unreacted aldehyde.
-
Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–92% Purity: >98% (HPLC)[1][2]
Protocol B: Green Chemistry (Microwave-Assisted)
For rapid library generation and scaffold hopping.
Objective: Catalyst-free or weak-base synthesis in water/ethanol.
Reagents:
-
Substituted Oxindole (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Solvent: Water:Ethanol (1:1 v/v)
-
Additive: None (or 5 mol% Glycine for unreactive aldehydes)
Workflow:
-
Charge: Place reactants in a microwave-safe process vial (e.g., 10 mL).
-
Seal: Cap the vial and place in a microwave reactor (e.g., Biotage Initiator).
-
Irradiation: Heat to 100°C for 10–15 minutes (High absorption level).
-
Work-up:
Advantages:
-
E-Factor: Significantly lower (water solvent, no extraction).
-
Speed: Reaction times reduced from hours to minutes.
Workflow Visualization
Figure 2: Decision tree and workflow for Standard vs. Green synthesis protocols.
Troubleshooting & Quality Control
"Oiling Out"
-
Cause: Product melting point is near the reaction temperature, or impurities are depressing the melting point.
-
Solution: Switch solvent to Methanol (lower boiling point) or add a seed crystal during the cooling phase. Do not stir too vigorously during crystallization.
E/Z Isomer Assignment (NMR)
The geometry is critical for biological activity.
-
Z-Isomer (Active): The vinylic proton typically appears downfield (
7.6–7.8 ppm) due to the anisotropic effect of the oxindole carbonyl. The NH proton is significantly downfield ( 10.5–11.0 ppm) if H-bonded to the C3-substituent (common in Sunitinib analogs). -
E-Isomer: The vinylic proton is often shielded relative to the Z-isomer.
-
Correction: If the wrong isomer is isolated, reflux in ethanol with a catalytic amount of HCl (acid-catalyzed isomerization) to equilibrate to the thermodynamic product.
Low Yield
-
Cause: Wet solvent (water inhibits the imine/enamine intermediate formation in base-catalyzed pathways) or old aldehyde (oxidized to carboxylic acid).
-
Solution: Use anhydrous Ethanol and freshly distilled/purified aldehydes.
References
- Title: Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
Green Chemistry Approach
-
Stereoselectivity in Oxindoles
- Title: Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation?
- Source: Molecules (NIH/NLM), 2023.
-
URL:[Link]
-
Microwave-Assisted Synthesis
- Title: Microwave-assisted Knoevenagel condens
- Source: Journal of Chemical/Pharmaceutical Research (General Reference).
-
URL:[Link]
Sources
- 1. WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 2. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 3. ijcps.org [ijcps.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. papers.ssrn.com [papers.ssrn.com]
Application Notes and Protocols for Cellular Analysis of 5-Fluorooxindole Derivatives
Abstract
The 5-fluorooxindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds, including multi-targeted kinase inhibitors like Sunitinib.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the cytotoxic and mechanistic properties of novel 5-fluorooxindole derivatives. The protocols herein are designed to establish a robust, tiered screening cascade, beginning with broad cytotoxicity assessment and progressing to detailed mechanistic studies of apoptosis, cell cycle effects, and target engagement.
Introduction: The Scientific Rationale
5-Fluorooxindole derivatives have garnered significant interest in oncology and other therapeutic areas due to their potential to modulate key cellular processes.[2][3] Many of these compounds function as inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways regulating proliferation, survival, and differentiation.[4] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[5]
Evaluating a new chemical entity requires a systematic approach. The initial goal is to determine the compound's effect on cell viability, typically by establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).[6] A potent cytotoxic effect prompts further investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it minimizes inflammation.[7][8] Concurrently, analyzing the compound's effect on cell cycle progression can reveal interference with the cellular machinery of division.[9] Finally, confirming that the compound engages its intended molecular target within the complex cellular environment is crucial for validating its mechanism of action and guiding lead optimization.[10][11][12]
This guide provides detailed, field-proven protocols for a logical experimental workflow, ensuring data integrity through rigorous controls and offering insights into the causality behind key experimental steps.
Experimental Workflow Overview
A tiered approach is recommended to efficiently screen and characterize 5-fluorooxindole derivatives. This workflow prioritizes resources by first identifying active compounds and then dedicating deeper mechanistic studies to the most promising candidates.
Caption: Tiered experimental workflow for characterizing 5-fluorooxindole derivatives.
Materials and Reagents
-
Cell Lines: Select a panel of human cancer cell lines relevant to the intended therapeutic area. For example, A549 (lung), MCF-7 (breast), HeLa (cervical), HCT116 (colon).[13] All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained as recommended.
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO, cell culture grade).
-
5-Fluorooxindole Derivatives: Synthesized and purified compounds.
-
Assay Kits & Reagents:
-
Viability: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (Sigma-Aldrich).
-
Apoptosis: FITC Annexin V Apoptosis Detection Kit with PI (BioLegend).
-
Cell Cycle: Propidium Iodide (PI), RNase A.
-
Western Blot: Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-β-actin), HRP-conjugated secondary antibody, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, ECL substrate.
-
Detailed Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTS)
This assay quantitatively measures cell proliferation and cytotoxicity.[7][14] MTS is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each 5-fluorooxindole derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[15]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC50 value.
-
Trustworthiness Check: The viability of the vehicle control should be comparable to the untreated control. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control to validate assay performance.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| 5FO-Derivative-01 | A549 | 72 | 1.25 |
| 5FO-Derivative-01 | MCF-7 | 72 | 5.60 |
| 5FO-Derivative-02 | A549 | 72 | 25.8 |
| Staurosporine (Control) | A549 | 72 | 0.05 |
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a DNA-intercalating dye that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[6][18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with the 5-fluorooxindole derivative at concentrations around its IC50 and 5x IC50 for 24-48 hours. Include vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to membrane rupture)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] Many kinase inhibitors induce cell cycle arrest at specific checkpoints.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the apoptosis assay (Protocol 2, Step 1).
-
Cell Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase is critical to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The PI fluorescence intensity corresponds to the DNA content.
-
Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram and quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A sub-G1 peak often indicates apoptotic cells with fragmented DNA.
Protocol 4: Target Engagement by Western Blot
This protocol aims to verify if the compound inhibits the phosphorylation of a target kinase within the cell. Based on the similarity of the 5-fluorooxindole scaffold to Sunitinib and docking studies, a plausible target is the VEGFR2 kinase.[1][2][3] This assay will measure the levels of phosphorylated VEGFR2 (p-VEGFR2) relative to total VEGFR2.
Caption: Simplified VEGFR2 signaling pathway inhibited by a 5-fluorooxindole derivative.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 1x10⁶ cells in a 60 mm dish. Allow them to attach and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal kinase activity.
-
Pre-treatment: Treat cells with the 5-fluorooxindole derivative at its IC50 concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) for 15-30 minutes to induce kinase phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phosphorylation signal.
-
Data Analysis: Quantify band intensities using software like ImageJ. A successful inhibitor should show a marked decrease in the p-VEGFR2 / total-VEGFR2 ratio compared to the stimulated vehicle control.
References
-
Boster Biological Technology. Cytotoxicity Assays | Life Science Applications. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Lee, S. E., & Lee, J. S. Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37(1), 1B.6.1-1B.6.12. (2016). [Link]
-
Shafiee, G., et al. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e263884. (2024). [Link]
-
Robers, M. B., et al. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(7), 1736-1747. (2020). [Link]
-
Vasta, J. D., & Robers, M. B. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14318. (2021). [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Crowley, L. C., et al. Apoptosis Detection Assays. Methods in Molecular Biology, 1419, 1-24. (2016). [Link]
-
Simon, G. M., & Niphakis, M. J. Determining target engagement in living systems. Current Opinion in Chemical Biology, 17(3), 362-370. (2013). [Link]
-
Hryhorenko, O. A., et al. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry, 24. (2024). [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Gesner, E. M., et al. Importance of Quantifying Drug–Target Engagement in Cells. ACS Pharmacology & Translational Science, 3(3), 406-415. (2020). [Link]
-
Hryhorenko, O. A., et al. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry. (2024). [Link]
-
Alpha Lifetech. Cancer Cell Lines Culture Protocol. [Link]
-
Lin, J., et al. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. (2022). [Link]
-
El-Gendy, M. A., et al. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20209-20246. (2024). [Link]
-
Lin, J., et al. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10. (2022). [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Sary, Y. N., et al. Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters, 8(4), 311-318. (2025). [Link]
-
ResearchGate. Structure of 5-fluoroindole derivatives 145–150. [Link]
Sources
- 1. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Knocking Down Doors to Find Cancer Therapies Using Anti-Kinase Strategies | TheWell Bioscience [thewellbio.com]
- 6. scielo.br [scielo.br]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opentrons.com [opentrons.com]
- 15. How to Use Inhibitors [sigmaaldrich.com]
- 16. Apoptosis Assays [sigmaaldrich.com]
- 17. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 18. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. assaygenie.com [assaygenie.com]
analytical method development for 5-Fluorooxindole impurities
Application Note: Advanced Analytical Method Development for 5-Fluorooxindole Impurities
Executive Summary
5-Fluorooxindole (5-Fluoro-1,3-dihydro-2H-indol-2-one) is a Critical Material Attribute (CMA) in the synthesis of the tyrosine kinase inhibitor Sunitinib Malate. The purity of this intermediate directly impacts the safety profile of the final API.
This guide addresses the primary analytical challenge: Regioisomeric Selectivity. Standard C18 chemistries often fail to fully resolve 5-Fluorooxindole from its 4-fluoro and 6-fluoro isomers, which form during the cyclization of 4-fluoroaniline. This protocol establishes a Pentafluorophenyl (PFP) stationary phase methodology, leveraging
Chemical Context & Impurity Profiling
To develop a robust method, we must first map the "Fate and Purge" of potential impurities. The synthesis typically proceeds via the Wolff-Kishner reduction of 5-Fluoroisatin or the Gassman indole synthesis.
Table 1: Critical Impurity Profile for 5-Fluorooxindole
| Impurity ID | Compound Name | Origin | Criticality | Detection Challenge |
| Analyte | 5-Fluorooxindole | Target Intermediate | N/A | N/A |
| Imp-A | 5-Fluoroisatin | Precursor / Oxidation | High | Late eluter; distinct UV spectrum. |
| Imp-B | 4-Fluoroaniline | Starting Material | Med | Genotoxic potential; early eluter. |
| Imp-C | 6-Fluorooxindole | Regioisomer | Critical | Co-elutes on C18; requires PFP/Phenyl phase. |
| Imp-D | 4-Fluorooxindole | Regioisomer | Critical | Co-elutes on C18; requires PFP/Phenyl phase. |
| Imp-E | Hydrazine | Reagent (Reduction) | High | Requires separate GC or derivatization method (Not covered here). |
Figure 1: Impurity Genesis & Fate Map
Caption: Genesis of critical impurities. Note the reversible oxidation pathway between the Target and Impurity A, necessitating fresh sample prep.
Method Development Strategy
Stationary Phase Selection: The "Fluorine Effect"
Standard alkyl phases (C8, C18) separate based on hydrophobicity. However, the fluoro-regioisomers (4-, 5-, 6-fluoro) have nearly identical logP values (~1.46).
-
Recommendation: Use a Pentafluorophenyl (PFP) or F5 column.
-
Mechanism: PFP phases offer multiple retention mechanisms: hydrophobicity,
interaction, and hydrogen bonding. Crucially, the electron-deficient fluorine ring on the stationary phase interacts differentially with the electron distribution of the analyte's isomers (dipole-dipole interactions), providing the necessary selectivity ( ).
Mobile Phase & pH
Oxindoles are lactams and can undergo lactam-lactim tautomerism.
-
pH Control: Maintain pH acidic (pH 2.5 - 3.0) using 0.1% Formic Acid or Phosphate buffer. This suppresses the ionization of the amide nitrogen and prevents peak splitting due to tautomerization.
-
Solvent: Methanol is preferred over Acetonitrile for PFP columns as it promotes the
interactions essential for isomer separation.
Experimental Protocol
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | UHPLC (Agilent 1290 / Waters H-Class) | Low dispersion volume for sharp peaks. |
| Column | Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (100 x 2.1 mm, 1.7 µm) | Fluorinated phase for isomeric selectivity. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adj. Formic Acid) | Buffering capacity + MS compatibility. |
| Mobile Phase B | Methanol (LC-MS Grade) | Promotes dipole/ |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter minimum (1.7 µm). |
| Col. Temp. | 35°C | Constant temperature is vital for isomer resolution. |
| Detection | UV @ 248 nm (PDA 200-400 nm) | 248 nm is the isosbestic point for many indole derivatives; maximizes sensitivity. |
| Injection Vol. | 2.0 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Curve | Event |
| 0.00 | 5 | Initial | Equilibration |
| 1.00 | 5 | 6 | Hold for polar impurities (Aniline) |
| 8.00 | 60 | 6 | Isomer Separation Window |
| 10.00 | 95 | 6 | Wash lipophilic degradants |
| 12.00 | 95 | 6 | Wash Hold |
| 12.10 | 5 | 1 | Return to Initial |
| 15.00 | 5 | 1 | Re-equilibration |
Sample Preparation
-
Diluent: Water:Methanol (80:20 v/v). Note: High organic content in diluent causes "solvent effect" peak distortion for early eluters like 4-Fluoroaniline.
-
Stock Solution: 1.0 mg/mL in Methanol.
-
Working Standard: Dilute Stock to 0.5 mg/mL with Water (final composition matches diluent).
-
System Suitability Solution: Spike 5-Fluorooxindole (0.5 mg/mL) with 0.1% of 4-Fluorooxindole and 5-Fluoroisatin.
Method Validation (Self-Validating System)
To ensure the method is authoritative and trustworthy (Part 2 of requirements), the following acceptance criteria must be met during development.
Figure 2: Method Validation Decision Tree
Caption: Logic flow for method validation. Specificity (isomer resolution) is the critical "Go/No-Go" gate.
Specificity & Resolution
-
Requirement: Resolution (
) between 5-Fluorooxindole and its nearest isomer (likely 6-fluoro) must be . -
Stress Test: Perform forced degradation (Acid, Base, Peroxide). Verify peak purity using PDA (Poly-Diode Array) to ensure no co-elution of degradants under the main peak.
Sensitivity (LOD/LOQ)
-
Target: LOQ should be
(reporting threshold for impurities). -
Calculation: Signal-to-Noise (S/N) ratio of 10:1 for LOQ.
Troubleshooting & Expert Insights
-
Issue: Peak Tailing.
-
Cause: Interaction of the secondary amine (indole NH) with silanols on the column.
-
Fix: Ensure the mobile phase pH is
. If tailing persists, add 2.5 mM Hexylamine to the mobile phase as a sacrificial base (though usually not necessary with modern high-purity PFP columns).
-
-
Issue: Retention Time Shift.
-
Cause: PFP columns are sensitive to "dewetting" if 100% aqueous is used, or hysteresis if the methanol content changes rapidly.
-
Fix: Always keep at least 5% organic in Mobile Phase A.
-
-
Issue: Ghost Peaks.
-
Cause: 5-Fluorooxindole can oxidize to 5-Fluoroisatin in solution over time (turning the solution slightly orange).
-
Fix: Prepare samples fresh and use amber glassware.
-
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
Pereira, L. (2008). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
Yuan, B. (2022).[1] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1] Pharm Anal Acta.[1] Link
-
PubChem. (n.d.). Compound Summary: 5-Fluoro-2-oxindole.[2][3][4][5][6][7][8] National Library of Medicine. Link
-
Anant Pharmaceuticals. (n.d.). Sunitinib Malate Impurity F (5-Fluorooxindole).[9]Link
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]
- 6. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
- 9. CAS 56341-41-4 Sunitinib Malate Impurity F | Impurity Manufacturers & Suppliers India [anantlabs.com]
Application Notes and Protocols for the In Vivo Administration of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration of the novel oxindole derivative, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. The protocols and insights herein are synthesized from established methodologies for analogous small molecules and are intended to ensure scientific rigor, reproducibility, and adherence to ethical standards in animal research.
Introduction: The Therapeutic Potential of Substituted Oxindoles
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications at the C3 position of the oxindole ring have been shown to significantly influence the pharmacological profile, leading to the discovery of potent anti-inflammatory, anticancer, and antiviral agents.[3][4][5][6] The introduction of a fluorine atom at the C5 position can further enhance metabolic stability and bioavailability.[7][8][9] The subject of this guide, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, is a novel compound designed to leverage these structural benefits. The 4-hydroxybutyl substitution at the C3 position is anticipated to modulate solubility and target engagement, making it a promising candidate for in vivo evaluation.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is paramount for developing a stable and bioavailable formulation for animal administration. While experimental data for this specific molecule is not yet publicly available, we can infer its likely characteristics based on its structural components.
Table 1: Predicted Physicochemical Properties of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~237.25 g/mol | Favorable for oral absorption (Lipinski's Rule of 5). |
| LogP | Moderately Lipophilic | Likely to have poor aqueous solubility, requiring a specialized vehicle for administration. |
| Aqueous Solubility | Low | A suspension or solution in a co-solvent system will likely be necessary. |
| pKa | Weakly acidic | The N-H proton of the oxindole ring is weakly acidic. |
| Chemical Stability | Generally stable | The oxindole core is relatively stable, but stability in the chosen vehicle should be confirmed. |
Vehicle Selection and Formulation Protocol
Given the predicted low aqueous solubility, a multi-step approach to vehicle selection is recommended. The primary goal is to achieve a homogenous and stable formulation that is non-toxic to the animal model.
Diagram 1: Workflow for Vehicle Screening and Formulation Development
Caption: A stepwise process for selecting a suitable vehicle for in vivo administration.
Protocol 1: Preparation of a Suspension Formulation (10 mg/mL)
-
Pre-milling (Optional but Recommended): If the compound is crystalline, gently mill a small quantity to a fine powder using a mortar and pestle to improve dissolution and suspension homogeneity.
-
Wetting the Compound: In a sterile glass vial, add the required amount of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. Add a small volume of a wetting agent, such as 0.5% Tween® 80 in sterile water, and vortex to create a uniform paste. This step is critical to prevent clumping.
-
Vehicle Addition: Prepare the main vehicle, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline. Add the vehicle dropwise to the paste while continuously vortexing.
-
Homogenization: Once all the vehicle has been added, sonicate the suspension in a bath sonicator for 15-30 minutes to ensure a uniform particle size distribution.
-
Final Concentration Adjustment: Bring the suspension to the final desired volume with the vehicle and vortex thoroughly.
-
Pre-dosing Homogenization: It is crucial to vortex the suspension immediately before each animal is dosed to ensure accurate and consistent administration.
In Vivo Administration Protocols
The choice of administration route depends on the study's objectives, such as investigating oral bioavailability or assessing efficacy through systemic exposure. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
This is the most common route for assessing oral bioavailability and efficacy of orally administered drugs.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge).
-
Dose Preparation: Draw the required volume of the homogenized formulation into a syringe attached to the gavage needle.
-
Administration: Gently insert the gavage needle into the esophagus and deliver the dose smoothly into the stomach. The maximum recommended volume for a single gavage in mice is 10 mL/kg.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or regurgitation.
Intraperitoneal Injection (IP)
IP injection is often used to bypass first-pass metabolism and achieve rapid systemic exposure.
Protocol 3: Intraperitoneal Injection in Mice
-
Animal Restraint: Hold the mouse firmly by the scruff of the neck to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Dose Administration: Using a sterile 25-27 gauge needle, insert it at a shallow angle (10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then inject the dose. The maximum recommended volume for a single IP injection in mice is 10 mL/kg.
-
Post-Injection Care: Monitor the injection site for any signs of irritation or leakage.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Diagram 2: Workflow for a Typical Rodent Pharmacokinetic Study
Caption: A simplified workflow for conducting a pharmacokinetic study in rodents.
Table 2: Sample Dosing and Blood Collection Schedule for a Mouse PK Study
| Time Point (hours) | Oral Gavage (PO) | Intravenous (IV) |
| 0 (pre-dose) | ✓ | ✓ |
| 0.083 (5 min) | ✓ | |
| 0.25 (15 min) | ✓ | ✓ |
| 0.5 (30 min) | ✓ | ✓ |
| 1 | ✓ | ✓ |
| 2 | ✓ | ✓ |
| 4 | ✓ | ✓ |
| 8 | ✓ | ✓ |
| 24 | ✓ | ✓ |
Efficacy Studies in Relevant Animal Models
Based on the known biological activities of related oxindole derivatives, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one may exhibit anti-inflammatory or anticancer properties.[4][6]
Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema in Rats: A classic model of acute inflammation. The compound is administered prior to the injection of carrageenan into the rat's paw, and the degree of swelling is measured over time.[10]
-
Lipopolysaccharide (LPS)-Induced Sepsis in Mice: A model of systemic inflammation. The compound is administered before or after LPS challenge, and endpoints can include survival, body temperature, and plasma cytokine levels (e.g., TNF-α, IL-6).[11]
Anticancer Models
-
Xenograft Tumor Models: Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[12][13] Once tumors are established, treatment with the compound is initiated, and tumor growth is monitored over time.
Ethical Considerations and Animal Welfare
All animal studies must be conducted in strict accordance with the guidelines set forth by the institutional and national regulatory bodies. Key principles include the "Three Rs": Replacement, Reduction, and Refinement. Dosing volumes, needle sizes, and handling procedures should be optimized to minimize animal stress and discomfort.
Conclusion
The successful in vivo evaluation of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one hinges on a well-defined and rigorously executed experimental plan. Careful consideration of its physicochemical properties, the development of a suitable formulation, and the selection of appropriate animal models and administration protocols are critical for obtaining reliable and reproducible data. This guide provides a foundational framework to aid researchers in designing and implementing preclinical studies for this promising therapeutic candidate.
References
-
ResearchGate. Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. Available from: [Link]
-
PubMed Central. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Available from: [Link]
-
PubMed Central. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Available from: [Link]
-
National Institutes of Health. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Available from: [Link]
-
ResearchGate. 3-Hydroxyoxindole derivatives and their synthesis. Available from: [Link]
-
ResearchGate. Natural products containing 3 alkyl-oxindole cores and 3... Available from: [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
-
PubMed Central. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Available from: [Link]
-
ScienceDirect. Oxindole and its derivatives: A review on recent progress in biological activities. Available from: [Link]
-
MDPI. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Available from: [Link]
-
PubMed Central. Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. Available from: [Link]
-
ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
-
Taylor & Francis Online. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Available from: [Link]
-
MDPI. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2. Available from: [Link]
-
PubMed Central. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Available from: [Link]
- Google Patents. WO2003099198A2 - A process for the preparation of oxindole derivatives.
-
PubMed. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Available from: [Link]
-
MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]
-
ACS Publications. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available from: [Link]
-
Semantic Scholar. Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. Available from: [Link]
-
Cuestiones de Fisioterapia. Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Available from: [Link]
-
PubMed Central. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. Available from: [Link]
-
National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available from: [Link]
-
PubMed. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Available from: [Link]
-
PubMed Central. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. Available from: [Link]
-
Letters in Applied NanoBioScience. Designing, Screening, Synthesis, and Biological Activities of S-Linked Tetrazoles Derived from Fmoc/Boc/Cbz Amino Acids. Available from: [Link]
-
MDPI. Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. As an oxindole derivative, this compound is anticipated to have limited aqueous solubility, a common hurdle in experimental and preclinical development. This document outlines systematic approaches to diagnose and overcome these issues, ensuring reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized/received my batch of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. What are its basic solubility properties?
A: The core structure, 5-Fluorooxindole, is known to be sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2][3] The addition of the 4-hydroxybutyl group to your molecule introduces a polar hydroxyl (-OH) group, which may slightly improve aqueous solubility compared to the parent oxindole. However, the molecule retains a significant non-polar character and is generally expected to be poorly water-soluble. Initial stock solutions should be prepared in an appropriate organic solvent like DMSO.[4]
Q2: My compound is "crashing out" or precipitating when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A: This is a classic sign of a poorly soluble compound. DMSO is a strong organic solvent that can dissolve your compound at high concentrations. When this concentrated stock is introduced to a predominantly aqueous environment (like cell culture media or a phosphate-buffered saline), the overall solvent polarity increases dramatically. The aqueous buffer cannot maintain the compound in solution, causing it to precipitate. To resolve this, you must either decrease the final concentration or, more effectively, employ a solubility enhancement strategy as detailed in the troubleshooting guides below.
Q3: Can I use heat to dissolve my compound?
A: While gentle warming can sometimes help dissolve a compound, it is generally not recommended as a primary solubilization method without further investigation. Heating can increase the rate of degradation, and the compound may precipitate out of solution again as it cools to room or physiological temperature, leading to inaccurate and non-reproducible concentrations.
Q4: What is the first and simplest method I should try to improve solubility?
A: For ionizable compounds, pH adjustment is often the most straightforward initial approach.[5][6] By shifting the pH of the solution, you can change the ionization state of the molecule, which can significantly impact its interaction with water and, therefore, its solubility.[7][8][9] The oxindole core has a weakly acidic proton on the nitrogen atom, suggesting that its solubility may increase in alkaline conditions. A preliminary pH-solubility profile is highly recommended.
Troubleshooting Guides: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic workflow for improving the solubility of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. We recommend starting with simpler methods like pH modification and co-solvents before moving to more complex formulation strategies.
Caption: Recommended workflow for selecting a solubility enhancement strategy.
Guide 1: pH Modification
Scientific Principle: The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution.[7][10] The oxindole moiety contains a lactam nitrogen with a proton that can be abstracted under basic conditions. By raising the pH above the compound's pKa, the molecule becomes deprotonated and ionized. This charged species has much stronger electrostatic interactions with polar water molecules, leading to a significant increase in aqueous solubility.[8]
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 10.0 (e.g., acetate, phosphate, borate buffers).
-
Sample Addition: Add an excess amount of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to determine the pH range that provides the optimal solubility.
Causality Check: If you observe a significant increase in solubility at higher pH values, this indicates that ionization is an effective strategy. However, you must also verify the chemical stability of your compound at this pH, as high pH can sometimes lead to hydrolytic degradation.
Guide 2: Utilization of Co-solvents
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic compound, making it easier for the compound to dissolve.[11][12] This is one of the most common and effective methods for formulating poorly soluble drugs for in vitro and in vivo studies.[13]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to test. See the table below for common examples.
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400).
-
Titration/Dilution: Prepare a series of aqueous solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v in water or buffer).
-
Solubility Determination: Add an excess amount of the compound to each co-solvent/water mixture and determine the saturation solubility as described in the pH modification protocol.
-
Data Analysis: Plot solubility versus co-solvent concentration to find the minimum percentage required to achieve your target concentration. Always aim to use the lowest effective concentration to minimize potential biological or off-target effects of the solvent.
Data Table: Common Co-solvents for Preclinical Formulations
| Co-solvent | Polarity | Common Use Notes |
| Ethanol | High | Often used in combination with other co-solvents. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | Medium | A versatile and commonly used solvent in many pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | Medium | Excellent solubilizer for many compounds; generally considered safe. Good choice for many preclinical studies.[14] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power but primarily used for in vitro studies due to potential toxicity. Keep final concentration <0.5% in cell-based assays.[4] |
Guide 3: Micellar Solubilization with Surfactants
Scientific Principle: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[15] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble drugs like your oxindole derivative can be encapsulated within this hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous solution.[16][17]
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose non-ionic surfactants like Polysorbate 80 (Tween® 80) or polyoxyl castor oils (Kolliphor® EL), which are commonly used and have a good safety profile.[16]
-
Solution Preparation: Prepare a series of surfactant solutions in water or buffer at concentrations above their CMC (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Solubilization: Add an excess amount of your compound to each surfactant solution.
-
Equilibration & Analysis: Agitate for 24-48 hours to reach equilibrium. Centrifuge, filter, and quantify the supernatant concentration as previously described. The result will indicate the solubilization capacity of each surfactant.
Guide 4: Complexation with Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone or torus.[18] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[19] Poorly water-soluble molecules with appropriate dimensions, like your oxindole derivative, can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[18] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its overall solubility.[20]
Caption: A drug molecule forming an inclusion complex within a cyclodextrin cavity.
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and good safety profile.[20]
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add an excess amount of your compound to each solution.
-
Equilibrate for 48-72 hours with agitation.
-
Centrifuge, filter, and quantify the drug concentration in the supernatant.
-
-
Analysis: Plot the drug solubility against the HP-β-CD concentration. A linear increase in solubility is indicative of the formation of a 1:1 soluble complex.
References
-
PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. Available at: [Link]
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: [Link]
-
JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. Available at: [Link]
-
PubChem. 5-Fluoro-3-hydroxy-7-nitro-1,3-dihydroindol-2-one. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]
-
PDF. Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]
-
Drug Development & Delivery. Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available at: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. Available at: [Link]
-
PubMed Central. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Available at: [Link]
-
National Institutes of Health. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Available at: [Link]
-
Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
-
Patsnap Synapse. How does pH affect drug delivery?. Available at: [Link]
-
National Institutes of Health. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. Available at: [Link]
-
PubMed Central. Cyclodextrins in delivery systems: Applications. Available at: [Link]
-
World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
PubMed Central. A recent overview of surfactant–drug interactions and their importance. Available at: [Link]
-
Wikipedia. Cyclodextrin. Available at: [Link]
-
Slideshare. Methods of solubility enhancements. Available at: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]
-
Taylor & Francis. Solubilization by surfactants: Significance and symbolism. Available at: [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
National Institutes of Health. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. Available at: [Link]
-
ResearchGate. Oxindoles and Their Pharmaceutical Significance-an Overview. Available at: [Link]
-
ResearchGate. Solubility Enhancement by Solid Dispersion Method: An Overview. Available at: [Link]
-
ResearchGate. Study of pH-dependent drugs solubility in water. Available at: [Link]
-
YouTube. Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Available at: [Link]
-
Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link]
-
Taylor & Francis. Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
Sources
- 1. Oxindole, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. How does pH affect drug delivery? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. jocpr.com [jocpr.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Off-Target Effects of Indolin-2-one Inhibitors
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Indolin-2-one Scaffold (e.g., Sunitinib, Nintedanib, Semaxanib)
Introduction: The Double-Edged Sword of the Indolin-2-one Scaffold
Welcome to the Technical Support Center. You are likely here because your indolin-2-one inhibitor is behaving unexpectedly—perhaps killing cells it shouldn't, showing inconsistent IC50 values, or failing to rescue a phenotype.
The indolin-2-one scaffold (found in Sunitinib , Nintedanib , and Semaxanib ) is a "privileged structure" in medicinal chemistry, meaning it binds readily to the ATP-binding pocket of many kinases. However, this promiscuity is the root of its most persistent technical challenges. These compounds are rarely "clean" inhibitors; they are polypharmacological agents that function like a shotgun rather than a sniper rifle.
This guide addresses the three most critical failure modes: Non-Kinase Toxicity (TrxR) , Physicochemical Instability (Isomerization) , and Subcellular Sequestration .
Part 1: Troubleshooting Unexpected Cytotoxicity
Q: My cells are dying rapidly with massive oxidative stress, but the target kinase shouldn't cause this. Is this an off-target effect?
A: Likely Yes. You are probably observing Thioredoxin Reductase (TrxR) inhibition.
While indolin-2-ones are designed as ATP-competitive kinase inhibitors, many derivatives (especially those with Michael acceptor moieties) possess a "hidden" off-target mechanism: the irreversible inhibition of Thioredoxin Reductase (TrxR) .
-
The Mechanism: The selenocysteine (Sec) residue in the C-terminal active site of mammalian TrxR is highly nucleophilic. Indolin-2-ones with electrophilic centers can alkylate this residue.
-
The Consequence: Inhibition of TrxR collapses the cell's antioxidant defense, leading to a massive accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and apoptosis that is completely independent of the intended kinase target (e.g., VEGFR or PDGFR).
Diagnostic Protocol: The ROS Rescue Assay To confirm if your cytotoxicity is driven by ROS/TrxR rather than kinase inhibition:
-
Pre-treatment: Pre-treat cells with N-acetylcysteine (NAC) (5 mM) or Glutathione (GSH) (2 mM) for 1 hour.
-
Treatment: Add your indolin-2-one inhibitor.[1]
-
Readout: Measure cell viability at 24/48 hours.
-
Result A: If NAC restores viability
Toxicity is ROS-mediated (likely TrxR off-target). -
Result B: If NAC has no effect
Toxicity is likely kinase-mediated (on-target or kinase off-target).
-
Part 2: Troubleshooting Inconsistent Potency (IC50 Shifts)
Q: My IC50 values shift significantly between experiments, or the compound seems to lose potency when left on the bench. Why?
A: You are likely a victim of Z-to-E Photoisomerization.
Indolin-2-ones like Sunitinib exist thermodynamically as the Z-isomer (which fits the ATP pocket). However, upon exposure to light, they rapidly photoisomerize to the E-isomer .
-
The Problem: The E-isomer often has significantly reduced binding affinity for the kinase hinge region due to steric clash.
-
The Symptom: An inhibitor solution left in a clear tube on a lab bench for 30 minutes can convert up to 30-40% to the inactive E-form, effectively diluting your active concentration.
Corrective Action:
-
Amber Vials: Always store stock solutions in amber glass.
-
Low Light: Perform dilutions in low-light conditions.
-
Equilibrium Check: If you suspect isomerization, run an LC-MS check. The Z and E isomers typically separate well on reverse-phase columns.
Q: I see "vacuolization" in my cells, and the drug seems to stop working over time (resistance). Is this autophagy?
A: It is likely Lysosomal Sequestration (Lysosomotropism), not classical autophagy.
Sunitinib and similar indolinones are hydrophobic weak bases (pKa ~9.0).[2] They freely permeate the cell membrane but become protonated (charged) in the acidic environment of the lysosome (pH ~5.0).
-
The Trap: Once protonated, the drug cannot cross the membrane back out.[3] It accumulates in the lysosome at concentrations 100-1000x higher than the cytoplasm.
-
The Consequence:
-
Cytoplasmic Depletion: The drug is trapped in the "trash can," lowering the effective concentration at the kinase target (resistance).
-
Vacuolization: The accumulation draws water into lysosomes, causing them to swell (visible vacuoles).
-
Validation Protocol: Lysosomal Release To prove sequestration is the cause of resistance:
-
Co-treatment: Treat cells with the inhibitor + Chloroquine (10-20 µM) or Bafilomycin A1 (10-50 nM).
-
Observation: If the drug potency is restored (or toxicity increases) and vacuolization decreases, the drug was being sequestered.
Part 3: Visualizing the Polypharmacology
Diagram 1: The "Whac-A-Mole" of Kinase Inhibition
This diagram illustrates the primary targets vs. the common off-targets for Sunitinib, highlighting the structural reasons for this promiscuity.
Caption: Polypharmacological profile of Sunitinib, mapping intended targets against kinase and non-kinase off-targets.[6]
Part 4: Validating Specificity (The "Gold Standard" Workflow)
Q: How do I prove my phenotype is strictly due to VEGFR inhibition and not an off-target?
A: You must use an Orthogonal Rescue Strategy.
Reliance on a single inhibitor is insufficient for publication-grade target validation. Use the following workflow to rigorously prove specificity.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for distinguishing between on-target efficacy, ROS-mediated toxicity, and kinase off-target effects.
Part 5: Summary Data & Comparison
Table 1: Key Indolin-2-one Inhibitors and Their Liability Profile
| Compound | Primary Targets | Major Off-Targets | Specific Liability |
| Sunitinib | VEGFR, PDGFR, KIT | RET, CSF-1R, FLT3 | Lysosomal Sequestration (Vacuolization), Cardiotoxicity (via AMPK/Ribosomal S6 Kinase off-targets). |
| Nintedanib | VEGFR, PDGFR, FGFR | Src, Lck, Lyn | GI Toxicity (Diarrhea), Liver Enzyme elevation. Less lysosomal accumulation than Sunitinib. |
| Semaxanib | VEGFR, PDGFR | TrxR (if Michael acceptor present) | Photoisomerization (High sensitivity to light), Poor solubility. |
References
-
Lysosomal Sequestration of Sunitinib: Gotink, K. J., et al. (2011).[2][7] "Lysosomal sequestration of sunitinib: a novel mechanism of drug resistance."[2][3][7][8] Clinical Cancer Research. [Link]
-
Thioredoxin Reductase Inhibition: Chew, E. H., et al. (2023). "Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads."[9][10] Biomedicine & Pharmacotherapy. [Link]
-
Photoisomerization of Indolinones: Someno, T., et al. (2018). "The influence of light sources on sunitinib measurements with photoisomerization." Biomedical Chromatography. [Link]
-
Kinase Selectivity Profiling (Sunitinib vs Nintedanib): Claesson-Welsh, L. (2015). "VEGF receptor signal transduction." Experimental Cell Research. [Link] (Referencing comparative kinase profiling data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug resistance-related sunitinib sequestration in autophagolysosomes of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Role of Lysosomal Sequestration in Sunitinib Resistance of Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal sequestration of sunitinib: a novel mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protein Binding of 5-Fluorooxindole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluorooxindole analogs. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when optimizing the protein binding properties of this important chemical scaffold. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to design robust, self-validating experiments.
Section 1: Foundational Challenges - Compound Handling & Assay Preparation
Optimizing protein binding begins long before the first binding assay is run. The physical and chemical properties of your 5-fluorooxindole analogs are critical determinants of success. This section addresses the most common initial hurdles.
FAQ 1: My 5-fluorooxindole analog has poor aqueous solubility, leading to precipitation in my assay buffer. How can I address this?
Answer:
Poor solubility is a frequent challenge with heterocyclic small molecules like oxindoles, which often possess a planar, hydrophobic core. The fluorine atom at the 5-position can further modulate lipophilicity.[1][2] Precipitated compound is not available for binding and can cause significant assay artifacts.
Root Cause Analysis & Troubleshooting Strategy:
-
Understand the Physicochemical Properties: The structure-activity relationship (SAR) of your analog series directly impacts solubility.[3][4] Highly lipophilic substituents added to other positions of the oxindole ring to enhance potency can inadvertently reduce solubility.
-
Solvent Optimization & Management:
-
Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Intermediate Dilutions: Create intermediate dilutions from the primary stock in DMSO before the final dilution into your aqueous assay buffer. This minimizes the chance of the compound crashing out of solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤1%, max 5%), as high concentrations can denature proteins or interfere with binding interactions.[5] Crucially, ensure the DMSO concentration is identical across all wells, including controls, to negate solvent effects.[6]
-
-
Buffer Modification:
-
pH Adjustment: The ionization state of your analog can significantly affect solubility. If your molecule has ionizable groups, test a range of buffer pH values to find the point of maximum solubility.
-
Use of Excipients: In some biophysical assays, small amounts of non-denaturing detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents like cyclodextrins can be included in the buffer to improve compound solubility. However, these must be validated to ensure they do not interfere with the protein-ligand interaction itself.
-
Data Summary: Recommended Starting Solvents & Additives
| Solvent/Additive | Use Case | Typical Starting Concentration | Key Considerations |
| DMSO | Primary stock solutions | 10-50 mM | Ensure final assay concentration is low and consistent.[5] |
| Ethanol | Alternative to DMSO | 10-50 mM | Can be more volatile; check for protein compatibility. |
| Tween-20 | Assay buffer additive | 0.005% - 0.05% (v/v) | Reduces non-specific binding and can improve solubility.[7] |
| Glycerol | Assay buffer additive | 2% - 10% (v/v) | Can stabilize proteins and improve compound solubility. |
Section 2: Biophysical Characterization - Choosing the Right Tool
Directly measuring the binding of your 5-fluorooxindole analog to its protein target is essential for optimization. A variety of biophysical techniques are available, each with its own strengths and weaknesses.[8][][10][11]
FAQ 2: Which biophysical assay is best for characterizing the interaction of my small molecule with its target protein?
Answer:
The optimal choice depends on the information you need (affinity, kinetics, thermodynamics), the stage of your project (primary screen vs. lead optimization), and the characteristics of your protein and compound. No single technique is universally superior; often, orthogonal methods are used for validation.[][12]
Decision-Making Workflow for Assay Selection:
Below is a workflow to guide your choice.
Caption: Decision tree for selecting a primary biophysical assay.
Summary of Key Techniques:
| Technique | Principle | Measures | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized protein.[13][14] | KD , kon , koff | Real-time kinetics, label-free, high sensitivity for small molecules.[15][16] | Requires protein immobilization which can affect activity; potential for mass transport artifacts.[14][17] |
| Isothermal Titration Calorimetry (ITC) | Heat released or absorbed during binding.[][12] | KD , ΔH , ΔS , n (stoichiometry) | Gold standard for thermodynamics; solution-based, no immobilization. | Requires larger amounts of pure protein; not suitable for very weak or very tight binders in a single experiment.[5][18] |
| Differential Scanning Fluorimetry (DSF) | Protein unfolding monitored by a fluorescent dye. Binding stabilizes the protein, increasing its melting temperature (Tm).[8][10] | ΔTm (indirect measure of binding) | High-throughput, low protein consumption, good for initial screening. | Indirect; provides no kinetic or thermodynamic data; some compounds can interfere with the dye. |
Section 3: Troubleshooting Specific Biophysical Assays
Even with the right assay, optimizing the experiment for small molecules like 5-fluorooxindole analogs is crucial.
FAQ 3: My SPR signal is noisy or shows a very low response for my 5-fluorooxindole analog. How can I improve my data quality?
Answer:
This is a common issue when working with small molecules (typically < 500 Da) because the signal response in SPR is proportional to the mass of the analyte.[17] A low molecular weight analyte will inherently produce a smaller signal than a large protein binder.
Protocol: Optimizing an SPR Experiment for Small Molecules
-
Maximize Ligand Activity on the Sensor Chip:
-
Immobilization Level: Aim for a high density of active protein on the chip surface to maximize the number of available binding sites. However, avoid excessive density, which can lead to steric hindrance.
-
Immobilization Strategy: Standard amine coupling can sometimes orient proteins in a way that blocks the binding site.[17] If activity is low, consider a capture-based approach (e.g., using His-tagged protein on an NTA chip or biotinylated protein on a streptavidin chip) to ensure uniform orientation.[13]
-
-
Minimize Mass Transport Limitation: Mass transport limitation occurs when the rate of analyte binding to the surface is faster than the rate of its diffusion from the bulk solution to the surface, skewing kinetic calculations.[14]
-
Action: Perform the experiment at a high flow rate (e.g., 50-100 µL/min).
-
Validation: Test the binding at several flow rates. If the measured kinetic constants do not change with increasing flow rate, you are likely observing true reaction kinetics.[14]
-
-
Optimize Running Buffer:
-
DMSO Match: Precisely match the DMSO concentration in your running buffer to the concentration in your analyte samples. Even a 0.1% mismatch can cause significant bulk refractive index shifts that obscure the binding signal.
-
Additives: Include 0.005% P20 (Tween-20) in the running buffer to minimize non-specific binding of your hydrophobic analog to the chip surface.
-
-
Data Quality Checks:
-
Reference Flow Cell: Always use a reference flow cell (e.g., a blank surface or one with an irrelevant immobilized protein) to subtract any non-specific binding and bulk shift effects.
-
Analyte Titration: Inject a range of analyte concentrations, ideally spanning 0.1x to 10x the expected KD.[14] This ensures you adequately define the binding curve for accurate fitting.
-
FAQ 4: My ITC titration did not reach saturation, and the isotherm is flat or linear. Does this mean there's no binding?
Answer:
Not necessarily. While it can indicate no binding, it's more often a sign of a very weak interaction (high KD) or an improperly configured experiment.[19] In ITC, the shape of the binding isotherm is dictated by the "c-value" (c = n * Ka * [M]), which should ideally be between 10 and 1000 for a good fit.[18]
Troubleshooting Workflow for Poor ITC Isotherms:
Caption: Troubleshooting workflow for non-saturating ITC experiments.
Key Actions:
-
Increase Concentrations: For weak binders, you must use high concentrations of both protein and ligand to achieve saturation.[20][21] This can be challenging due to solubility limits but is often necessary.
-
Check Heats of Dilution: Always perform a control experiment by titrating your ligand into buffer alone.[5] Large heats of dilution, often caused by buffer mismatch or compound ionization, can obscure a small binding signal.[20]
-
Confirm Protein Activity: Before a demanding ITC experiment, confirm that your protein is active using a less material-intensive method, such as DSF or a functional enzyme assay.
Section 4: Bridging the Gap - From Biochemical Potency to Cellular Efficacy
A common and frustrating scenario in drug discovery is when a potent 5-fluorooxindole analog from a biochemical or biophysical assay shows little to no activity in a cell-based assay.[22] This discrepancy points to a variety of cellular factors that are not present in a purified system.
FAQ 5: My analog has a low nanomolar KD in SPR but a micromolar IC50 in my cellular assay. What are the likely causes and how do I investigate them?
Answer:
This potency drop-off is a classic challenge. The compound must not only bind its target but also navigate the complex cellular environment to do so. The investigation should systematically rule out several potential causes.
Systematic Investigation of Poor Cellular Potency:
-
Confirm On-Target Engagement in Cells: Before exploring other possibilities, you must confirm that your compound is actually binding its intended target in the complex milieu of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein by a ligand directly in cell lysates or intact cells, providing direct evidence of target engagement.[23]
-
NanoBRET™ Target Engagement Assay: This is a quantitative, live-cell method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.[24][25] It provides an apparent cellular affinity, which can be directly compared to biochemical data.
-
-
Assess Cell Permeability: The compound must cross the cell membrane to reach intracellular targets.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that predicts passive diffusion across a lipid membrane.[26]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model intestinal absorption and can identify compounds that are subject to active efflux.[26]
-
-
Investigate Efflux Pump Activity: Many cells express efflux pumps (e.g., P-glycoprotein, PGP) that actively remove foreign compounds, keeping the intracellular concentration too low for effective target inhibition.
-
Experiment: Run your cellular activity assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency in the presence of the inhibitor suggests your compound is an efflux substrate.
-
-
Consider Metabolic Stability: Your compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into inactive forms.
-
Experiment: Incubate your compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS/MS. This provides a measure of its metabolic half-life. The fluorine atom in your scaffold can sometimes be introduced to block sites of metabolism.[1]
-
-
Evaluate Off-Target Effects: At higher concentrations, your compound might engage other targets, leading to cytotoxicity that masks the desired on-target effect.[23] Profiling your compound against a panel of related targets (e.g., a kinome scan for kinase inhibitors) is crucial for understanding its selectivity.[27][28]
References
- Vertex AI Search. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC.
- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis - Formulation.
- World Scientific. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
- Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
- PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells.
- Charles River Laboratories. (n.d.). Biophysical Assays.
-
Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Retrieved February 13, 2026, from [Link]
- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in....
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- University of Oxford. (n.d.). Small Compound Screening Overview - Target Discovery Institute.
- Springer Protocols. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4.
- PharmiWeb.com. (2024, April 22). Challenges in Small Molecule Targeted Drug Development.
- ScienceDirect. (n.d.). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules.
- PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- Royal Society of Chemistry. (2017, November 20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
- Biomol Blog. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- Vanderbilt University. (n.d.). ITC Notes | Center for Structural Biology.
- Ossila. (n.d.). 5-Fluorooxindole | CAS Number 56341-41-4.
- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
- ACS Publications. (n.d.). Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro.
- ResearchGate. (2020, December 21). The saturation point does not reach in my ITC. Does this indicate that the interaction is weak or there is no interaction?.
- BenchChem. (2025). Technical Support Center: Interpreting Complex ITC Data for p53 Ligand Binding.
- PubMed. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents.
- Thermo Fisher Scientific. (n.d.). Protein-Protein Interactions Support—Troubleshooting.
Sources
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITC Notes | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 6. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. criver.com [criver.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. bio-rad.com [bio-rad.com]
- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 21. tainstruments.com [tainstruments.com]
- 22. pharmiweb.com [pharmiweb.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 26. resources.biomol.com [resources.biomol.com]
- 27. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
strategies to reduce byproducts in 5-Fluoro-2-oxindole synthesis
Core Directive: The "Clean Reduction" Philosophy
As a Senior Application Scientist, I often see researchers struggle with the Wolff-Kishner reduction of 5-fluoroisatin. While this is the industry-standard route due to cost-efficiency, it is chemically biphasic and prone to "runaway" side reactions if stoichiometry is not precisely controlled.
The Golden Rule: The purity of 5-Fluoro-2-oxindole is determined in the first hour of the reaction. If you starve the reaction of hydrazine, you generate dimers (azines). If you overheat the base, you hydrolyze the ring.
This guide moves beyond standard literature to address the causality of failure and provides self-validating protocols to ensure pharmaceutical-grade purity (>98%).
Visualizing the Battlefield: Reaction Pathways & Impurities
The following diagram maps the critical decision points where the reaction diverges from the desired Oxindole pathway into impurity formation.
Figure 1: Mechanistic divergence in Wolff-Kishner reduction.[1] Note that Azine formation is a stoichiometric failure, while Ring Opening is a kinetic failure.
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: The "Red/Orange Product" Scenario
Symptom: The final solid is salmon-pink, orange, or brick red instead of off-white/beige. Diagnosis: Azine Contamination (Dimerization). Mechanism: When Hydrazine concentration is too low, the formed Hydrazone intermediate attacks unreacted Isatin ketone instead of proceeding to reduction. This forms a highly conjugated, colored "azine" dimer.
| Root Cause | Corrective Action |
| Hydrazine Starvation | Protocol Adjustment: Increase Hydrazine Hydrate equivalents from 2.0 eq to 8.0–10.0 eq . The excess hydrazine acts as both reagent and solvent to suppress dimerization. |
| Addition Order | Reverse Addition: Do not add hydrazine to hot isatin. Add Isatin slowly to a pre-heated solution of Hydrazine/Base. This ensures Isatin always encounters an excess of hydrazine. |
| Rescue (Rework) | Acid Hydrolysis: The azine bond is reversible. Reflux the crude red solid in 10% H2SO4/Ethanol for 2 hours, then re-subject to Wolff-Kishner conditions with fresh hydrazine. |
Issue 2: Low Yield / High Water Solubility
Symptom: The reaction mixture clears up, but upon acidification, very little precipitate forms. Diagnosis: Irreversible Ring Opening (Hydrolysis). Mechanism: The lactam ring of the oxindole is sensitive. While the Wolff-Kishner requires base (KOH/NaOH), prolonged exposure at reflux (>140°C) opens the ring to form the salt of 2-amino-5-fluorophenylacetic acid, which is water-soluble and may not cyclize back upon simple acidification.
| Root Cause | Corrective Action |
| Base Concentration | Switch Base: Use KOH instead of NaOH (better solubility in glycols, faster kinetics allowing shorter reaction times). Limit base to 3.0–4.0 equivalents. |
| Temperature/Time | The "Two-Step" Fix: Do not run as a "one-pot" high-temp blast. 1. Form Hydrazone at mild temp (70–80°C). 2. Then raise to 120–140°C for N2 evolution. 3. Stop immediately upon cessation of gas evolution (monitor via bubbler). |
| Workup pH | Deep Acidification: Ensure the final workup pH reaches 1.0–2.0 and stir for 12 hours at room temperature. This promotes the dehydrative cyclization of any ring-opened acid back to the oxindole. |
Issue 3: Incomplete Conversion (Grey/Blue Solid)
Symptom: Product contains blue specks or melts at a lower temperature (<130°C). Diagnosis: Residual 5-Fluoroisatin. Mechanism: The reaction was terminated too early or the temperature was insufficient to drive the N2 evolution.
-
Validation Check: Spot TLC (Ethyl Acetate:Hexane 1:1). Isatin appears as a distinct yellow/orange spot; Oxindole is UV active but less colored.
-
Fix: Ensure reaction temperature reaches 120°C+ (internal). If using Ethanol as solvent, switch to Ethylene Glycol or run in neat Hydrazine Hydrate (with water condenser) to achieve necessary thermal activation energy.
Optimized Experimental Protocol (The "High-Fidelity" Method)
This protocol prioritizes purity over speed, utilizing a modified Wolff-Kishner approach that minimizes azine formation.
Reagents:
-
5-Fluoroisatin (1.0 eq)
-
Hydrazine Hydrate, 80% (10.0 eq) — High excess is critical.
-
KOH (3.0 eq)
-
Ethylene Glycol (Solvent carrier)
Step-by-Step Workflow:
-
Hydrazone Formation (The "Cold" Step):
-
Charge Hydrazine Hydrate (10 eq) into the reactor.
-
Add 5-Fluoroisatin (1 eq) in portions at room temperature . Crucial: Adding solid to liquid prevents local concentration hotspots.
-
Stir for 30 mins. The suspension will turn yellow (Hydrazone formation).
-
-
Reduction (The "Hot" Step):
-
Add KOH (3 eq) dissolved in minimal Ethylene Glycol.
-
Heat gradually to 100°C . Water/Hydrazine excess will begin to distill off (use a Dean-Stark trap if possible, or simple distillation).
-
Raise temperature to 140°C and hold for 3–4 hours.
-
Endpoint: Monitor N2 evolution.[2] When bubbling stops, reaction is done.
-
-
Workup & Crystallization (The Purification):
-
Pour mixture into crushed ice/water (5x volume).
-
Acidify: Add 6M HCl dropwise to pH 2 .
-
Aging: Stir the slurry for 2 hours (ensures ring closure).
-
Filter the off-white precipitate.
-
Wash: Water (2x)
Cold Ethanol (1x, removes yellow impurities). -
Dry: Vacuum oven at 50°C.
Expected Yield: 85–92% Purity: >98% (HPLC)
Comparative Data: Synthetic Routes
| Method | Reagents | Yield | Purity Risk | Scalability |
| Wolff-Kishner (Standard) | Isatin, N2H4, KOH | 60-70% | High (Azines) | Medium |
| Wolff-Kishner (Optimized) | Isatin, High N2H4, Glycol | 85-92% | Low | High |
| Gassman Synthesis | 4-Fluoroaniline, Chloral | 40-50% | Medium (Isomers) | Low (Harsh reagents) |
| Reductive Cyclization | 2-Nitrophenylacetate, Fe/AcOH | 75-80% | Low | Medium (Iron waste) |
FAQ: Rapid Response
Q: Can I use Ethanol instead of Ethylene Glycol? A: Only if you are doing a pressurized reaction. Ethanol boils at 78°C, which is too low for the decarboxylation/N2 release step (needs >120°C). If you use Ethanol, you must distill it off to raise the pot temperature, which risks precipitating the intermediate. Ethylene Glycol is superior for atmospheric pressure reactions.
Q: Why is my yield >100%? A: You likely have trapped inorganic salts (KCl/NaCl) or water. The 5-Fluoro-2-oxindole lattice traps water easily. Ensure you wash the filter cake thoroughly with water until the filtrate is neutral, then dry to constant weight.
Q: Is 5-Fluoro-2-oxindole light sensitive? A: Yes, moderately. Store the final dry powder in amber glass. Prolonged exposure to UV can cause surface oxidation, turning the white powder slightly pink over months.
References
-
National Institutes of Health (NIH). (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. PMC7384211. Retrieved February 13, 2026, from [Link]
-
Google Patents. (2010). Process for the preparation of 5-fluoro-2-oxindole (CN101830863A).[] Retrieved February 13, 2026, from
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction Mechanism. Retrieved February 13, 2026, from [Link]
-
V&V Pharma Industries. (n.d.).[5] 5-Fluoro-2-Oxindole Technical Data Sheet. Retrieved February 13, 2026, from [Link]
Sources
- 1. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 5. 5-Fluoro-2-Oxindole, Manufacturer, Supplier, Exporter [vandvpharma.com]
Validation & Comparative
Validation of 5-Fluoro-3-(4-hydroxybutyl)indolin-2-one as a Kinase Inhibitor
The validation of 5-Fluoro-3-(4-hydroxybutyl)indolin-2-one (hereafter referred to as FHBI ) requires a rigorous, comparative approach. As a Senior Application Scientist, I must clarify the structural context immediately: FHBI is a 5-fluoro-oxindole derivative featuring a saturated C3-alkyl chain (4-hydroxybutyl).
This structural distinction is critical. Unlike the industry-standard Sunitinib (which features a rigid C3-methylene linkage to a pyrrole ring), FHBI possesses a flexible, saturated C3-substituent. This suggests its primary utility is likely as a functionalized scaffold (e.g., a PROTAC linker precursor or covalent probe) rather than a standalone nanomolar inhibitor. The validation strategy must therefore focus on quantifying its baseline affinity and suitability as a "warhead" for further derivatization.
Executive Summary & Structural Context
Target Class: Receptor Tyrosine Kinases (RTKs) – Specifically VEGFR2, PDGFR
Comparative Analysis: FHBI vs. Industry Standards
| Feature | FHBI (The Candidate) | Sunitinib (The Standard) | Scientific Implication |
| Core Scaffold | 5-Fluoro-indolin-2-one | 5-Fluoro-indolin-2-one | Both target the ATP hinge region via the oxindole NH/CO. |
| C3-Substituent | 4-Hydroxybutyl (Saturated) | (Z)-Pyrrolyl-methylene (Unsaturated) | FHBI is flexible. Sunitinib is rigid/planar. Planarity is usually required for high-affinity ATP pocket occupancy. |
| Functional Handle | Primary Hydroxyl (-OH) | None (Terminal Methyls) | FHBI is "Linker-Ready" for PROTACs or conjugation. |
| Expected Potency | Low to Moderate ( | High (nM range) | FHBI serves as a scaffold validation or negative control for steric fit. |
Mechanism of Action (MOA) & Binding Hypothesis
To validate FHBI, we must test the hypothesis that the 5-fluoro-oxindole core retains hinge-binding capability despite the flexible C3-tail.
-
Hinge Binding: The oxindole lactam (NH and C=O) forms hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Fluorine Effect: The 5-fluoro group often improves metabolic stability and fills the hydrophobic pocket behind the ATP adenine binding site.
-
The "Butyl" Challenge: The 4-hydroxybutyl tail projects into the solvent-exposed region. If the kinase has a restrictive "gatekeeper" residue or a narrow solvent channel, this flexible tail may incur a steric penalty.[3]
Diagram 1: Structural Pharmacophore & Signaling Pathway
Caption: The oxindole scaffold competes with ATP at the receptor tyrosine kinase (RTK) active site. Successful binding blocks autophosphorylation, halting the downstream RAS/RAF/MEK/ERK proliferative cascade.
Experimental Validation Protocols
As a scientist, you cannot rely on predicted binding. You must generate wet-lab data. Below are the two mandatory protocols to validate FHBI.
Protocol A: Biochemical Kinase Assay (FRET/Luminescence)
Objective: Determine the
Materials:
-
Kinase: Recombinant Human VEGFR2 (KDR), active.
-
Substrate: Poly (Glu:Tyr) 4:1 peptide.
-
ATP:
concentration (typically 10 M). -
Detection: ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher).
Workflow:
-
Preparation: Dissolve FHBI in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) starting from 100
M down to 1 nM. -
Reaction: In a 384-well plate, mix:
-
2
L Kinase Buffer (with VEGFR2). -
1
L Compound (FHBI or Sunitinib). -
2
L ATP/Substrate Mix.
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to Light).
-
Analysis: Measure Luminescence. Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.
Validation Criteria:
-
Sunitinib (Control): Must show
nM. -
FHBI (Test):
-
If
M: High Potency (Unexpected for saturated tail). -
If
M: Moderate Binder (Valid scaffold). -
If
M: Weak/Non-Binder (Likely requires structural rigidification).
-
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm FHBI enters the cell and inhibits VEGFR2 phosphorylation in situ.
Workflow:
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).
-
Starvation: Seed cells; starve in low-serum media (0.1% FBS) for 12 hours to reduce basal phosphorylation.
-
Treatment: Treat cells with FHBI (1, 10, 50
M) or Sunitinib (100 nM) for 2 hours. -
Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Blotting:
-
Primary Antibody: Anti-pVEGFR2 (Tyr1175).
-
Loading Control: Anti-Total VEGFR2 or
-Actin.
-
Expected Result:
Sunitinib will completely abolish the pVEGFR2 band. If FHBI is active, you should see a dose-dependent reduction in band intensity. If the band remains strong at 50
Comparative Data Guide
Use this table to interpret your experimental results.
| Parameter | Sunitinib (Benchmark) | FHBI (Expected Profile) | Interpretation |
| Biochemical | 10 - 50 nM | 1 - 10 | The saturated butyl tail loses entropy/enthalpy gains compared to the rigid pyrrole. |
| Cellular | < 100 nM | > 10 | Cell permeability might be good (lipophilic), but potency is the limiting factor. |
| Selectivity | Broad (Multi-targeted) | Likely Broad | The 5-fluoro-oxindole core is a "privileged" but "promiscuous" scaffold. |
| Solubility | Moderate | High | The hydroxyl group and aliphatic chain improve aqueous solubility vs. aromatic analogs. |
Logic Diagram: Validation Workflow
Caption: Decision matrix for validating FHBI. Biochemical potency is the "Go/No-Go" gate before expensive cellular assays.
References
-
Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting VEGF and PDGF Receptors." Journal of Medicinal Chemistry, 46(7), 1116–1119. Link
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26, 127–132. Link
- Milles, S., et al. (2013). "Molecular mechanism of the inhibition of VEGFR2 by sunitinib." Journal of Molecular Biology. (Provides structural basis for oxindole binding).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Technical Manual. Link
Sources
- 1. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Indolin-2-one Kinase Inhibitors: Sunitinib vs. Nintedanib
Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: The Indolin-2-one Privilege
The indolin-2-one (oxindole) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a potent hydrogen bond donor/acceptor system within the ATP-binding pocket of protein kinases. While numerous derivatives exist, Sunitinib (Sutent) and Nintedanib (Ofev) stand as the clinical archetypes, demonstrating how side-chain modifications can drastically alter kinase selectivity and therapeutic indication.
This guide provides a head-to-head technical analysis of these two drugs, moving beyond surface-level indications to explore their biochemical profiles, binding modes, and the experimental protocols required to validate them.
Structural Biology & Binding Mechanism
Both compounds function as Type I ATP-competitive inhibitors, binding to the active conformation (DFG-in) of the kinase domain. However, their structural deviations drive their selectivity profiles.
-
The Core: The indolin-2-one moiety mimics the adenine ring of ATP. The carbonyl oxygen (C=O) and the amide nitrogen (NH) at positions 2 and 1 form critical hydrogen bonds with the kinase hinge region (typically Cys919/Glu917 in VEGFR2).
-
Sunitinib: Features a fluoro-indolin-2-one core coupled with a pyrrole ring. Its flexibility allows it to target a broad range of Split-Kinase Domain receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, but also KIT and FLT3.
-
Nintedanib: Utilizes a methyl-indolin-2-one core fused with a complex piperazinyl-benzamide side chain. This steric bulk restricts its binding to a specific "angiokinase" subset (VEGFR, FGFR, PDGFR) while sparing many off-target kinases that Sunitinib hits, yet it uniquely targets the Src family (Lck, Lyn, Src).
Visualization: Structural Interaction Logic
Figure 1: Schematic representation of the indolin-2-one binding mode. The core scaffold anchors the molecule to the kinase hinge, while side-chain variations dictate specificity.
Head-to-Head Performance Data
The following data aggregates biochemical
Table 1: Biochemical Kinase Selectivity Profile ( in nM)
| Target Kinase | Sunitinib (Biochemical | Nintedanib (Biochemical | Biological Implication |
| VEGFR-2 (KDR) | 10 - 80 nM | 13 - 21 nM | Primary anti-angiogenic driver. |
| PDGFR- | ~39 nM | 59 - 65 nM | Pericyte coverage & fibroblast activation. |
| FGFR-1 | > 400 nM (Weak) | 69 nM (Potent) | Key Differentiator: Fibrosis escape pathway. |
| FGFR-2 | > 1000 nM | 37 nM | Key Differentiator: Fibrosis escape pathway. |
| KIT (c-Kit) | 1 - 10 nM | > 1000 nM | Sunitinib's advantage in GIST. |
| FLT-3 | ~50 nM | > 1000 nM | Sunitinib's utility in AML. |
| Lck / Src | > 1000 nM | 16 - 20 nM | Nintedanib's anti-inflammatory component. |
Data synthesized from Hilberg et al. (2008) and Mendel et al. (2003).
Experimental Validation Protocols
To objectively compare these compounds in your own lab, use the following self-validating protocols.
Protocol A: Radiometric Kinase Assay (The Gold Standard)
Why this method? Fluorescence-based assays (like FRET) often suffer from interference by the autofluorescence of small molecule inhibitors. Radiometric assays (
-
Preparation:
-
Prepare 5x Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM
-Glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT. -
Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).
-
-
Reaction Assembly:
-
In a 96-well plate, add 5
L of Drug (Sunitinib/Nintedanib) in 10% DMSO (Final DMSO <1%). -
Add 10
L of Enzyme/Substrate mix in Kinase Buffer. -
Control 1 (Max Signal): DMSO only + Enzyme + Substrate.
-
Control 2 (Background): DMSO only + Substrate (No Enzyme).
-
-
Initiation:
-
Start reaction with 10
L of [ -33P]-ATP mix (MgAcetate + ATP). Specific activity should be ~500 cpm/pmol.
-
-
Incubation:
-
Incubate at Room Temp for 40 minutes.
-
-
Termination & Detection:
-
Stop reaction with 3% Phosphoric Acid.
-
Spot 10
L onto P30 filtermat. Wash 3x with 75 mM Phosphoric Acid (removes unreacted ATP). -
Dry and read on a scintillation counter.
-
-
Calculation:
Protocol B: Cellular Target Engagement (Western Blot)
Why this method? Biochemical potency does not always translate to cellular efficacy due to membrane permeability. This assay confirms the drug shuts down the pathway inside the cell.
Figure 2: Workflow for validating cellular target inhibition (e.g., in HUVEC cells).
Critical Step: You must serum starve cells (HUVECs or NIH-3T3) overnight. If you do not, high basal phosphorylation levels will mask the drug's inhibitory effect, leading to false negatives.
Pathway Impact & Clinical Context
The diagram below illustrates the divergence in downstream signaling blockade. While both drugs inhibit angiogenesis (VEGFR), Nintedanib's blockade of FGFR is the mechanism that prevents fibroblast-to-myofibroblast transition in lung fibrosis.
Figure 3: Differential blockade of signaling cascades. Note Nintedanib's unique coverage of the FGFR pathway.
Clinical Pharmacokinetics (PK) Snapshot
-
Sunitinib: High bioavailability, long half-life (~40-60h), metabolized by CYP3A4. Major toxicity includes cardiotoxicity (monitor LVEF) and hypothyroidism.
-
Nintedanib: Low bioavailability (~4.7%) due to high first-pass metabolism (hydrolysis by esterases, not CYP450). This distinct metabolic route makes it safer to combine with CYP-interacting drugs but requires twice-daily dosing.
References
-
Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research.
-
Hilberg, F., et al. (2008). BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. Cancer Research.
-
Roth, G. J., et al. (2015). Nintedanib: From discovery to the clinic. Journal of Medicinal Chemistry.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
-
Reaction Biology Corp. Radiometric Kinase Assay Protocols.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the entire lifecycle of a chemical entity. The proper management and disposal of novel compounds like 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in established chemical safety principles and data from structurally analogous molecules.
Hazard Analysis: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent risks. The structure of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one presents several key features that inform our approach:
-
5-Fluorooxindole Core: The parent compound, 5-Fluorooxindole (5-Fluoro-1,3-dihydroindol-2-one), is classified under the Globally Harmonized System (GHS) as being potentially toxic if swallowed, and may cause skin, eye, and respiratory irritation[1]. The presence of the fluorine atom is significant; organofluorine compounds can be persistent and require specialized disposal methods, as improper incineration can lead to the formation of highly corrosive hydrogen fluoride gas[2][3].
-
Biological Activity: Oxindole derivatives are frequently investigated for their biological activity, which is a primary reason to handle them with care to avoid unintended exposure[4].
-
Hydroxybutyl Side Chain: This functional group increases the compound's polarity and potential water solubility compared to the parent oxindole. However, it does not diminish the hazards associated with the fluorinated aromatic core.
Given this analysis, it is imperative to manage all waste streams containing this compound—whether pure, in solution, or contaminating lab materials—as hazardous chemical waste.
Essential Safety and Handling
Prior to generating any waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. This proactive approach is the first step in a self-validating safety system.
Engineering Controls:
-
All handling and preparation of solutions containing 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one should be conducted within a certified chemical fume hood to minimize inhalation risk[5].
-
An eyewash station and safety shower must be readily accessible in the immediate work area[6].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. Do not deviate from these steps without explicit guidance from your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
-
Causality: The cardinal rule of chemical waste management is to never mix incompatible waste streams[2]. Mixing can trigger dangerous reactions or create a complex, expensive-to-dispose-of waste mixture.
-
Action: Dedicate a specific, clearly labeled waste container solely for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one and its associated waste (e.g., contaminated pipette tips, wipes).
Step 2: Container Selection and Labeling
-
Solid Waste: Collect pure or residual solid compound, along with contaminated consumables (gloves, weigh boats, wipes), in a sealable, chemically compatible container (e.g., a polyethylene bag or a wide-mouth jar)[7].
-
Liquid Waste: Collect solutions in a dedicated, leak-proof, and shatter-resistant container, typically a high-density polyethylene (HDPE) or glass bottle[8]. Ensure the container has a screw-top cap.
-
Labeling: The container must be labeled "Hazardous Waste" at all times. The label must clearly state the full chemical name: "5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one" and list all other components of the mixture (e.g., solvents, buffers) with their approximate percentages.
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of tipping or breakage.
-
Container Status: Keep the waste container closed at all times except when adding waste[8]. This is a common regulatory requirement and prevents the release of vapors.
Step 4: Final Disposal
-
Action: Once the container is full or the project is complete, arrange for pickup through your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances[6][9].
-
Causality: EHS professionals are trained to manage and consolidate chemical waste for transport to a licensed hazardous waste disposal facility. These facilities employ high-temperature incineration with flue-gas scrubbing or secure chemical landfilling, methods appropriate for fluorinated organic compounds[2][10].
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills: If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an absorbent material compatible with the chemical (e.g., vermiculite or a commercial chemical spill kit)[2].
-
Carefully scoop the absorbed material into a designated hazardous waste container[5][11].
-
Decontaminate the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Data Summary and Workflow Visualization
Table 1: Anticipated Hazard Profile
This table summarizes the likely GHS hazard classifications for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, extrapolated from its parent compound, 5-Fluoro-1,3-dihydro-2H-indol-2-one[1].
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Diagram 1: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one.
Caption: Disposal decision workflow for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one.
References
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]
-
5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. [Link]
Sources
- 1. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. ossila.com [ossila.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pfw.edu [pfw.edu]
- 9. fishersci.com [fishersci.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Safe Handling of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built upon an unwavering foundation of safety. This guide provides essential, direct guidance for the safe handling, use, and disposal of the research chemical 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. This compound belongs to the family of fluoro-substituted indolinone derivatives, a class of molecules with significant potential in medicinal chemistry, particularly in the development of novel therapeutics.[1][2][3]
The protocols outlined herein are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the causal reasoning behind each recommendation. By understanding the "why," we empower ourselves to make informed, safe decisions in dynamic research environments.
Hazard Assessment: An Evidence-Based Approach
Direct and comprehensive toxicological data for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is not extensively available. Therefore, we must apply a core principle of laboratory safety: treat novel or sparsely characterized compounds with the caution merited by their closest structural analogs.[4] Our assessment is based on the known hazards of the parent compound, 5-Fluoro-1,3-dihydroindol-2-one (5-Fluorooxindole).
The presence of the fluorinated aromatic ring and the oxindole core are the primary drivers of potential biological activity and toxicity. The addition of a 4-hydroxybutyl group may alter solubility and metabolic pathways, but the fundamental hazards of the core structure should be assumed to persist.
| Hazard Class | GHS Hazard Statement (for 5-Fluoro-1,3-dihydroindol-2-one) | Implication for Safe Handling |
| Acute Oral Toxicity | H301: Toxic if swallowed[5][6] | Ingestion must be strictly avoided. Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[8] |
| Skin Irritation | H315: Causes skin irritation[6][9] | Direct skin contact must be prevented through proper gloving and lab coat use.[4] |
| Eye Irritation | H319: Causes serious eye irritation[6][9] | Mandatory use of protective eyewear is required to prevent splashes or contact with airborne powder. |
| Respiratory Irritation | H335: May cause respiratory irritation[6][9] | Handling of the solid compound, especially outside of a certified chemical fume hood, presents an inhalation risk. |
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before selecting Personal Protective Equipment (PPE), we must implement more effective, foundational safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
-
Engineering Control - The Chemical Fume Hood: All manipulations of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood.[10] This is the most critical step in preventing respiratory exposure to the powdered compound and containing any potential spills.
-
Administrative Controls:
-
Restricted Access: Only trained personnel should be permitted to handle this compound.
-
Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for all experiments involving this compound.
-
Personal Protective Equipment (PPE): Your Essential Barrier
The minimum required PPE for any work involving this compound is outlined below.[11] A risk assessment of your specific experimental procedure may necessitate additional protection.[11]
-
Body Protection: A flame-resistant or 100% cotton lab coat is mandatory.[12] It must be fully buttoned to protect your clothing and skin from potential splashes.[13][14]
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.[12]
-
Recommended: Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from splashes and fine particulates.[14][15] A face shield worn over safety glasses is required for any procedure with a higher risk of splashing or energetic reaction.[12]
-
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals and are appropriate for handling this compound.[13] Avoid latex gloves due to poor chemical resistance and potential for allergies.[11]
-
The Rationale for Double Gloving: When handling highly potent or poorly characterized compounds, double gloving is a prudent practice. It provides an additional protective layer and allows for the safe removal of the outer glove immediately upon known or suspected contamination, without exposing the skin.
-
Immediate Removal: Change gloves immediately if they become contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.
-
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The diagram below illustrates the correct, safe procedure.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Handling Workflow
This workflow ensures that engineering controls and PPE are integrated into a safe and logical experimental process.
Caption: Step-by-step workflow for the safe handling of the compound.
Disposal Plan: Managing Halogenated Organic Waste
Proper waste segregation is a legal requirement and an ethical responsibility. Because 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one contains fluorine, it is classified as a halogenated organic compound .[16][17]
-
Why Segregation Matters: Halogenated waste cannot be recycled as fuel and requires high-temperature incineration for safe disposal, a more complex and costly process than for non-halogenated solvents.[18][19] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as the more hazardous and expensive category.[19]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, absorbent liners, pipette tips) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[20]
-
Liquid Waste: All solutions containing the compound must be collected in a sealed, properly vented container labeled "Halogenated Organic Liquid Waste".[20] The container must list all chemical constituents and their approximate percentages.[20]
Waste Segregation Decision Process
Caption: Decision workflow for proper waste segregation.
By adhering to these evidence-based protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Cellagen Technology. (2024). Material Safety Data Sheet: RU58841. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51–106. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Unsal-Tan, O., et al. (2019). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 352(10), e1900130. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
Unsal-Tan, O., et al. (2019). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar. Retrieved from [Link]
-
Liu, B. (2025, February 9). Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem Compound Database. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Li, Y., et al. (2025). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Laboratories, 2(1), 5. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Alfa Aesar. (2025, September 16). Safety Data Sheet: 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cellagentech.com [cellagentech.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. youthfilter.com [youthfilter.com]
- 16. bucknell.edu [bucknell.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
